Heneicosanyl lignocerate
Description
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Properties
Molecular Formula |
C43H86O2 |
|---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
henicosyl docosanoate |
InChI |
InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(44)45-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
LDTJAQDTZPWARA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Heneicosanyl Lignocerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicosanyl lignocerate is a long-chain wax ester, a class of lipids known for their chemical stability and diverse biological roles, ranging from energy storage to forming protective hydrophobic barriers.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways. While specific experimental data for this compound is limited, this guide compiles available information on its constituent molecules—heneicosanol and lignoceric acid—and closely related wax esters to provide a thorough understanding of its expected characteristics.
Physicochemical Properties
This compound is an ester formed from the condensation of heneicosanol (a 21-carbon fatty alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). Its properties are largely dictated by its long, saturated hydrocarbon chains, resulting in a nonpolar and hydrophobic molecule.
Calculated and Estimated Physicochemical Data
| Property | Heneicosanol (C21H44O) | Lignoceric Acid (C24H48O2) | Behenyl Lignocerate (C46H92O2) (Proxy) | This compound (C45H90O2) (Estimated) |
| Molecular Formula | C21H44O | C24H48O2 | C46H92O2 | C45H90O2 |
| Molecular Weight ( g/mol ) | 312.58 | 368.63 | 677.22[2] | ~663.2 |
| Melting Point (°C) | 66-68 | 80-82 | Not Available | Estimated to be high, likely solid at room temperature. Saturated wax esters with 26-48 carbons melt in the range of 38-73°C.[3][4] |
| Boiling Point (°C) | 215 (at 10 mmHg) | 272 (at 10 mmHg) | Not Available | Expected to be very high due to its large molecular weight. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in hot ethanol, ether, and chloroform (B151607). | Insoluble in water; Soluble in nonpolar organic solvents. | Expected to be insoluble in water and soluble in nonpolar organic solvents like hexane (B92381), ether, and chloroform. |
| Appearance | White crystalline solid | White crystalline powder | Not Available | Expected to be a waxy solid at room temperature. |
Experimental Protocols
The characterization of this compound involves chromatographic techniques to determine its purity and structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis
GC-MS is a powerful technique for the identification and quantification of long-chain wax esters. High-temperature GC is necessary to ensure the volatilization of these large molecules.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped for high-temperature operation.
-
Column: A high-temperature capillary column, such as a DB-1HT (15 m x 0.25 mm, 0.1 µm film thickness).[1]
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS, or equivalent.[1]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable organic solvent such as hexane or chloroform to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Conditions:
-
Injector Temperature: 340°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 350°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Data Analysis: The resulting mass spectrum will show characteristic fragmentation patterns of the wax ester, allowing for the identification of the fatty acid and fatty alcohol moieties.
Thin-Layer Chromatography (TLC) for Lipid Separation
TLC is a rapid and effective method for the qualitative analysis of lipid mixtures and for assessing the purity of isolated wax esters.
Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Developing Solvent: A nonpolar solvent system such as hexane:diethyl ether (90:10, v/v).
-
Visualization Reagent: Iodine vapor or a solution of 10% phosphomolybdic acid in ethanol.
Procedure:
-
Sample Application: Dissolve the sample in a volatile solvent like chloroform. Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the hexane:diethyl ether solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Place the dried plate in a chamber with iodine crystals or spray with the phosphomolybdic acid solution and gently heat to visualize the separated lipid spots. Wax esters are relatively nonpolar and will have a high Rf value.
Biological Signaling and Logical Relationships
While direct signaling pathways involving this compound are not well-documented, its precursors, very long-chain fatty acids (VLCFAs), are integral to plant defense signaling, particularly in the formation and function of the plant cuticle.[5] The cuticle acts as a primary barrier against pathogens, and its composition, which includes wax esters, is crucial for this protective role.
The biosynthesis of wax esters is a key component of the metabolic pathways that produce the protective cuticular wax layer in plants. This pathway is linked to the plant's response to biotic stress.
Caption: Biosynthesis of this compound and its role in plant defense.
This diagram illustrates the synthesis of very long-chain fatty acyl-CoAs, such as lignoceryl-CoA, from shorter-chain fatty acids in the endoplasmic reticulum.[5] These VLCFAs are then utilized in the wax biosynthesis pathway. A fatty acyl-CoA reductase (FAR) reduces the acyl-CoA to a fatty alcohol (e.g., heneicosanol).[5] Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another very long-chain acyl-CoA molecule to form the wax ester, this compound.[5] This wax ester is a component of the plant cuticle, which provides a physical barrier against pathogen invasion, thereby contributing to the plant's defense mechanisms.[5]
Conclusion
This compound, as a very long-chain wax ester, possesses physicochemical properties characteristic of a highly nonpolar and thermally stable compound. While direct experimental data remains scarce, a robust understanding of its behavior can be extrapolated from its constituent molecules and analogous compounds. The provided experimental protocols offer a solid foundation for its analytical characterization. Furthermore, its biosynthetic pathway is intrinsically linked to the formation of protective barriers in organisms, highlighting its significance in biological defense systems. This guide serves as a valuable resource for professionals engaged in the research and development of lipid-based molecules for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Predicted Transmembrane Domains Exclude Very Long Chain Fatty acyl-CoAs from the Active Site of Mouse Wax Synthase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heneicosanyl Lignocerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicosanyl lignocerate is a wax ester, a type of lipid molecule composed of a long-chain fatty alcohol (heneicosanol) and a very-long-chain saturated fatty acid (lignoceric acid). As a member of the wax ester class, it is characterized by its significant hydrophobicity and stability. This document provides a detailed overview of the chemical structure, formula, and constituent components of this compound. Due to the limited availability of specific experimental data for this particular ester, this guide also presents key physicochemical properties of its constituent molecules, heneicosanol and lignoceric acid, to offer a foundational understanding. A generalized experimental workflow for the synthesis of such esters is also described.
Chemical Structure and Formula
This compound is the ester product of the condensation reaction between heneicosanol, a 21-carbon primary fatty alcohol, and lignoceric acid, a 24-carbon saturated fatty acid.
The chemical structure of this compound is characterized by an ester bond (-COO-) linking the 21-carbon alkyl group of heneicosanol to the carbonyl group of lignoceric acid.
The chemical formula for heneicosanol is C₂₁H₄₄O, and for lignoceric acid, it is C₂₄H₄₈O₂. The esterification reaction results in the elimination of one molecule of water (H₂O).
Therefore, the chemical formula for this compound is C₄₅H₉₀O₂ .
Physicochemical Properties of Constituent Molecules
| Property | Heneicosanol | Lignoceric Acid |
| Molecular Formula | C₂₁H₄₄O | C₂₄H₄₈O₂ |
| Molecular Weight | 312.6 g/mol | 368.6 g/mol |
| Appearance | White solid | White crystalline solid |
| Melting Point | 68-71 °C | 81-84 °C |
| Boiling Point | 381.5 °C (at 760 mmHg) | 481.9 °C (at 760 mmHg) |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in hot ethanol, ether, and benzene |
Experimental Protocols: Synthesis of Wax Esters
The synthesis of henecosanyl lignocerate can be achieved through standard esterification methods. A common laboratory-scale procedure is the Fischer-Speier esterification.
Objective: To synthesize this compound from heneicosanol and lignoceric acid.
Materials:
-
Heneicosanol
-
Lignoceric acid
-
A suitable acidic catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
An organic solvent (e.g., toluene, hexane) to facilitate the reaction and azeotropically remove water.
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography with silica (B1680970) gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of heneicosanol and lignoceric acid in the chosen organic solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution.
-
Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography to separate it from any unreacted starting materials and byproducts.
Visualization of Synthesis Pathway
The following diagram illustrates the generalized workflow for the synthesis of a wax ester like this compound.
Caption: Workflow for the synthesis of this compound.
The logical relationship of the esterification reaction is depicted in the following diagram.
Caption: Fischer-Speier esterification of heneicosanol and lignoceric acid.
An In-depth Technical Guide to the Natural Sources and Occurrence of Heneicosanyl Lignocerate in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources, occurrence, and experimental protocols related to heneicosanyl lignocerate, a long-chain wax ester found in the plant kingdom. This document is intended to serve as a technical resource for professionals in research, science, and drug development who are interested in the isolation, identification, and potential applications of this compound.
Introduction
This compound (C45H90O2) is a wax ester composed of heneicosanol (a 21-carbon fatty alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). As a member of the wax ester class, it is a component of the protective cuticular waxes of some plants. These waxes play a crucial role in preventing water loss and protecting plants from various environmental stresses. The study of specific wax esters like this compound is of growing interest due to their potential applications in pharmaceuticals, cosmetics, and as industrial biofuels and lubricants.
Natural Sources and Occurrence
The identification and quantification of specific long-chain wax esters in plants is a complex analytical challenge. To date, the most definitive identification of this compound has been in the plant Centella asiatica.
Centella asiatica (Gotu Kola)
Centella asiatica, a member of the Apiaceae family, is a medicinal herb with a long history of use in traditional medicine. Phytochemical analysis of the whole aerial parts of Centella asiatica has led to the isolation and characterization of this compound.[1][2]
Other Potential Plant Sources
While direct evidence for this compound in other specific plants is limited in publicly available literature, its constituent parts, heneicosanol and lignoceric acid, are known to occur in various plant waxes. Long-chain wax esters are major components of commercially important plant-derived waxes such as Jojoba oil and Carnauba wax. It is plausible that this compound may be present as a minor constituent in these and other plant waxes, though further detailed analysis is required for confirmation.
Quantitative Data
The concentration of specific wax esters can vary significantly depending on the plant species, developmental stage, and environmental conditions. The most concrete quantitative data for this compound comes from studies on Centella asiatica.
| Plant Species | Plant Part | Compound | Concentration (% w/w of extract) |
| Centella asiatica | Whole aerial parts | n-Eicosanyl lignocerate | 0.17 |
Table 1: Quantitative Occurrence of this compound in Centella asiatica.[2]
Experimental Protocols
The isolation and characterization of this compound from plant sources involve a multi-step process encompassing extraction, purification, and structural elucidation.
1. Extraction: Soxhlet Extraction
A widely used method for the exhaustive extraction of lipids, including wax esters, from solid plant material is Soxhlet extraction.
-
Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.
-
Solvent: 95% Ethanol is a common solvent for extracting a broad range of phytochemicals, including moderately polar compounds like wax esters.
-
Procedure:
-
The dried and powdered plant material (e.g., whole aerial parts of Centella asiatica) is placed in a thimble within the main chamber of the Soxhlet extractor.
-
The extractor is fitted onto a flask containing the extraction solvent and below a condenser.
-
The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material.
-
The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.
-
When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for an extended period (e.g., 72 hours) to ensure complete extraction.
-
-
Post-Extraction: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Isolation and Purification: Column Chromatography
Column chromatography is a standard technique for separating individual compounds from a complex mixture.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used for the separation of lipids.
-
Mobile Phase: A gradient of solvents with increasing polarity is employed to elute compounds with different affinities for the stationary phase. A typical gradient might start with non-polar solvents like petroleum ether and gradually introduce more polar solvents like chloroform (B151607) and methanol.
-
Procedure:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
The silica gel column is packed and equilibrated with the initial, non-polar solvent.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with the solvent gradient, and fractions are collected sequentially.
-
Thin Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the compound of interest.
-
Fractions containing this compound are pooled and the solvent is evaporated.
-
3. Structural Elucidation: Spectroscopic Techniques
The definitive identification of the isolated compound is achieved through a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks would include those for C-H stretching of long alkyl chains and the C=O stretching of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): Gives detailed information about the different types of protons and their neighboring environments. In this compound, specific signals would correspond to the protons of the long methylene (B1212753) chains, the protons adjacent to the ester oxygen on both the alcohol and acid moieties, and the terminal methyl groups.
-
¹³C NMR (Carbon-13 NMR): Provides information about the different carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the long alkyl chains, and the carbons adjacent to the ester oxygen.
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, the molecular ion peak and fragments corresponding to the heneicosanol and lignoceric acid moieties would be expected.
Signaling Pathways and Biological Role
Currently, there is a lack of specific information in the scientific literature regarding signaling pathways directly involving this compound in plants. However, as a component of cuticular wax, its primary biological role is structural and protective.
Biosynthesis of Wax Esters in Plants
The biosynthesis of wax esters is a part of the broader pathway of cuticular wax production in the epidermal cells of plants.
Caption: Generalized pathway for the biosynthesis of wax esters in plants.
The general biological functions of plant cuticular waxes, and by extension this compound, include:
-
Reduction of water loss: The hydrophobic nature of the wax layer minimizes non-stomatal water transpiration.
-
Protection from UV radiation: The wax layer can reflect and scatter harmful UV radiation.
-
Defense against pathogens and herbivores: The physical barrier of the cuticle can prevent fungal spore germination and deter insect feeding.
Conclusion
This compound has been identified and quantified in Centella asiatica. While its presence in other plants is plausible, further research is needed for confirmation. The established protocols for extraction, isolation, and characterization provide a solid foundation for future studies on this and other long-chain wax esters. Understanding the natural sources and biosynthesis of these compounds is crucial for exploring their potential applications in various industries. The lack of information on specific signaling pathways highlights an area for future research, which could uncover novel biological functions for these complex lipids.
References
The Biosynthesis of Heneicosanyl Lignocerate in Plant Cuticles: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Plant cuticles are a vital protective barrier, with cuticular waxes playing a crucial role in preventing water loss and protecting against environmental stresses. These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including wax esters. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of a specific wax ester, heneicosanyl lignocerate, a molecule comprised of a C21 alcohol (heneicosanol) and a C24 fatty acid (lignoceric acid). While direct experimental evidence for the complete pathway of this specific molecule is limited, this document outlines a putative route based on established principles of plant wax biosynthesis, including fatty acid elongation and modification. We detail the key enzymatic steps, present generalized experimental protocols for analysis, and provide visualizations of the proposed metabolic pathways.
Introduction to Plant Cuticular Waxes
The aerial surfaces of most land plants are covered by a cuticle, a hydrophobic layer primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes[1]. These waxes are a complex mixture of hydrophobic lipids, predominantly derivatives of VLCFAs with chain lengths ranging from C20 to C34 and beyond[2]. The composition of these waxes varies significantly between plant species, organs, and developmental stages and is influenced by environmental conditions[3].
The main components of cuticular waxes include alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters[4]. Wax esters are formed by the esterification of a fatty acid with a fatty alcohol[5]. This guide focuses on the biosynthesis of a specific wax ester, this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in the endoplasmic reticulum (ER) of epidermal cells and involves three main stages:
-
De novo synthesis of C16 and C18 fatty acids in the plastid.
-
Elongation of these fatty acids to form very-long-chain fatty acids (VLCFAs), specifically the C24 lignoceric acid and a C22 precursor for the C21 heneicosanol.
-
Modification of the VLCFA precursors and their final assembly into the wax ester.
The overall proposed pathway is depicted below:
References
- 1. Wax Ester Synthase/Diacylglycerol Acyltransferase Isoenzymes Play a Pivotal Role in Wax Ester Biosynthesis in Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of barley wax β-diketones: a type-III polyketide synthase condensing two fatty acyl units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Heneicosanyl Lignocerate and Related Long-Chain Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain wax esters are a significant class of lipids, characterized by their ester linkage between a long-chain fatty acid and a long-chain fatty alcohol. These molecules are integral to various biological systems, serving as energy stores and protective barriers.[1][2] In the pharmaceutical and cosmetic industries, their unique physicochemical properties, such as high hydrophobicity and thermal stability, are leveraged for applications in drug delivery systems, formulation excipients, and as emollients.[3] This technical guide provides a comprehensive overview of heneicosanyl lignocerate, a specific long-chain wax ester, and its broader chemical family. It details its chemical identity, physicochemical properties in the context of related compounds, methodologies for its synthesis and analysis, and its biological significance.
Chemical Identity of this compound
This compound is a wax ester formed from the esterification of heneicosanol (a 21-carbon alcohol) and lignoceric acid (a 24-carbon saturated fatty acid).
-
IUPAC Name: Heneicosyl tetracosanoate (B1234217)
-
Molecular Formula: C45H90O2
-
CAS Number: A specific CAS number for heneicosyl tetracosanoate is not readily found in major chemical databases. For reference, the CAS number for a close structural homolog, behenyl lignocerate (docosyl tetracosanoate; C46H92O2), is 42233-59-0 .[4][5][6]
Physicochemical Properties of Long-Chain Wax Esters
The physical properties of wax esters are primarily determined by the total number of carbon atoms and the presence of any unsaturation.[7] Saturated long-chain wax esters, such as this compound, are typically solid at room temperature with melting points influenced by their overall chain length.[3][7] The following table summarizes the properties of a homologous series of saturated wax esters to provide a comparative context for this compound.
| Wax Ester Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Behenyl Lignocerate | Docosyl tetracosanoate | C46H92O2 | 677.22 | 42233-59-0[8][9] |
| Tetracosyl Lignocerate | Tetracosyl tetracosanoate | C48H96O2 | 705.27 | 1001-43-0 |
| Hexacosyl Lignocerate | Hexacosyl tetracosanoate | C50H100O2 | 733.33 | 121878-03-3 |
Data compiled from various chemical databases.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the direct esterification of heneicosanol and lignoceric acid, often catalyzed by an enzyme for higher specificity and milder reaction conditions.
Enzymatic Synthesis of Heneicosyl Tetracosanoate
This protocol describes a general method for the lipase-catalyzed synthesis of long-chain wax esters, adapted for heneicosyl tetracosanoate.
Materials:
-
Lignoceric acid (Tetracosanoic acid)
-
Heneicosanol (1-Heneicosanol)
-
Immobilized lipase (B570770) (e.g., Novozym® 435 or Lipozyme® RMIM)[10]
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Molecular sieves (for solvent drying, if necessary)
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., screw-capped flask)
-
Heating and stirring module (e.g., magnetic stirrer with hot plate)
-
Temperature controller
-
Rotary evaporator
Protocol:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of lignoceric acid and heneicosanol in anhydrous n-hexane. A typical substrate molar ratio would be 1:1 to 1:3 (acid to alcohol).[10]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 10-50% of the total substrate weight.[10]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to displace air and prevent oxidative side reactions.
-
Reaction Conditions: Seal the vessel and place it on the heating and stirring module. Maintain the reaction at a constant temperature, typically between 45-65°C, with continuous stirring for a duration of 1 to 5 hours.[10]
-
Monitoring the Reaction: The progress of the esterification can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Upon completion of the reaction, stop the heating and stirring and allow the mixture to cool to room temperature. Remove the immobilized enzyme by filtration.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude wax ester.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel, using a non-polar solvent system such as hexane (B92381) with a small percentage of ethyl acetate, to yield pure heneicosyl tetracosanoate.
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis and identification of long-chain wax esters.[8][11] Due to their low volatility, derivatization to more volatile forms like fatty acid methyl esters (FAMEs) is a common practice for analyzing the fatty acid components after hydrolysis.[8][11]
GC-MS Analysis of Wax Esters
This protocol outlines a general procedure for the analysis of wax esters.
Materials:
-
Wax ester sample (e.g., synthesized heneicosyl tetracosanoate)
-
Anhydrous Methanolic HCl (1.25 M) or BF3-Methanol
-
Hexane (GC grade)
-
Internal standard (e.g., a fatty acid or wax ester of a chain length not present in the sample)
Equipment:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Low-polarity capillary column (e.g., VF-5 MS or equivalent)[12]
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Sample Preparation (Hydrolysis and Methylation):
-
Accurately weigh a small amount of the wax ester sample into a screw-capped glass tube.
-
Add a known amount of the internal standard.
-
Add anhydrous methanolic HCl.
-
Seal the tube tightly and heat at 80-85°C for 1 hour to hydrolyze the ester and methylate the resulting fatty acid.[8]
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add hexane to the tube and vortex thoroughly to extract the fatty acid methyl esters (FAMEs).
-
Add deionized water to induce phase separation.
-
Centrifuge briefly to clarify the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Instrumental Analysis:
-
Injector: Set to a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
-
Oven Temperature Program: An initial temperature of around 120°C, ramped up to a final temperature of 350°C or higher, depending on the specific column and analytes.[1]
-
MS Detector: Operate in electron ionization (EI) mode. The mass range scanned should be appropriate for the expected fragments (e.g., 50-800 amu).[12]
-
-
Data Analysis: Identify the FAME (methyl tetracosanoate) and fatty alcohol (heneicosanol) peaks based on their retention times and mass spectra compared to known standards and libraries. Quantify the components based on their peak areas relative to the internal standard.
Biological Significance and Applications
Wax esters are found throughout the biological world, from microorganisms to plants and animals.[1][13] They serve critical functions including:
-
Energy Storage: In many marine organisms and some seeds (like jojoba), wax esters are a primary form of energy reserve.[2][13]
-
Waterproofing and Protection: In plants, wax esters are a major component of the epicuticular wax that covers leaves, preventing water loss and protecting against environmental stressors.[2] In insects, they provide a hydrophobic barrier on the cuticle.[7]
-
Buoyancy: In some marine animals, large deposits of wax esters contribute to buoyancy.
In the context of drug development, the properties of wax esters make them excellent candidates for use as excipients in formulations.[3] They are used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to control drug release, improve stability, and enhance bioavailability.[3]
Biosynthesis of Wax Esters
The biosynthesis of wax esters in most organisms involves a two-step enzymatic pathway.[1] First, a long-chain fatty acyl-CoA is reduced to a fatty alcohol. Second, a wax synthase enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule.[1]
Caption: Generalized biosynthetic pathway of wax esters.
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Behenyl lignocerate | C46H92O2 | CID 13908830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. larodan.com [larodan.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Heneicosanyl Lignocerate in Insect Physiology: A Technical Guide
For Immediate Release
IV. Concluding Remarks
This technical guide has synthesized the current understanding of very long-chain wax esters in insect physiology to infer the biological role of heneicosanyl lignocerate. While direct research on this specific compound is not available in the reviewed literature, its structural similarity to other identified very long-chain wax esters in insects allows for informed postulation of its functions and the methodologies for its study. The primary role of such molecules is unequivocally structural, contributing to the integrity of the cuticular wax layer that is essential for preventing desiccation and protecting against environmental threats. Future research should focus on high-resolution analytical studies of a wider range of insect species to identify and quantify specific very long-chain wax esters like this compound. Elucidating the precise composition of the cuticular wax will provide a more nuanced understanding of its biophysical properties and its role in chemical communication. Furthermore, exploring the substrate specificity of the enzymes in the wax biosynthesis pathway could open new avenues for the development of targeted and species-specific pest control strategies.
I. Introduction to this compound and Insect Wax Esters
This compound (C45H90O2) is a very long-chain wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. In insects, these molecules are critical components of the epicuticular wax layer, which forms a hydrophobic barrier essential for survival in terrestrial environments[1][2]. This layer's primary functions are to restrict water transpiration through the cuticle and to protect the insect from external threats such as pathogens, predators, and insecticides[1][2]. While specific research identifying this compound in insects is limited, the study of analogous very long-chain wax esters provides a strong foundation for understanding its likely biological significance.
II. Biological Roles of Very Long-Chain Wax Esters in Insects
The biological functions of very long-chain wax esters, and by extension, likely those of this compound, can be divided into two main categories: structural and communicative.
A. Structural Role: Desiccation Resistance
The most critical function of the cuticular wax layer is to prevent water loss. The long, saturated acyl chains of wax esters pack tightly to form a highly ordered, crystalline structure at physiological temperatures, creating an effective barrier to water diffusion[1][3]. The significant chain length of molecules like this compound contributes to a high melting point, ensuring the stability and impermeability of this protective layer under varying environmental conditions[3].
B. Chemical Communication
Cuticular lipids, including wax esters, also serve as a medium for chemical communication. These semiochemicals can convey information about an insect's species, sex, age, and reproductive status, playing a role in mate recognition and social interactions[2].
III. Quantitative Data on Very Long-Chain Wax Esters in Insects
Direct quantitative data for this compound in insects is not available in the reviewed literature. However, studies on scale insects, known for their prolific wax production, have identified very long-chain wax esters as major components of their secreted wax. The tables below summarize the composition of wax esters found in two such species, providing a proxy for the types of quantitative data that would be relevant for this compound.
Table 1: Wax Ester Composition of the Chinese White Wax Scale, Ericerus pela
| Wax Ester Component | Chemical Formula | Relative Abundance (%) |
| Hexacosyl hexacosanoate | C52H104O2 | 55.16 |
| Hexacosyl tetracosanoate | C50H100O2 | 22.36 |
| Hexacosyl octacosanoate | C54H108O2 | 16.65 |
Source: Adapted from GC-MS analysis of the wax shell of Ericerus pela.[4]
Table 2: General Composition of Chinese Insect Wax from Ceroplastes and Ericerus species
| Component Class | Predominant Molecules | Notes |
| Very Long-Chain Wax Esters | Ceryl cerotate (B1232311) (C51H102O2) and other esters ranging from C48 to C60 | Primary components, contributing to the high melting point (80-84°C) |
| Free Fatty Acids | - | Minor components |
| Free Fatty Alcohols | - | Minor components |
| Hydrocarbons | - | Minor components |
Source: General chemical characteristics of Chinese insect wax.[5]
IV. Experimental Protocols
The study of very long-chain wax esters like this compound requires specialized analytical techniques due to their low volatility and high molecular weight.
A. Extraction of Cuticular Waxes
-
Solvent Extraction: Whole insects are briefly immersed in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to dissolve the cuticular lipids without extracting internal lipids.
-
Filtration and Concentration: The solvent extract is filtered to remove debris and then concentrated under a stream of nitrogen.
B. Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
Due to the low volatility of very long-chain wax esters, high-temperature analytical conditions are necessary.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a high-temperature capillary column (e.g., DB-1HT) is required[1][6].
-
Temperature Program:
-
Injector and Detector Temperature: Set to a high temperature, for example, 390°C, to ensure volatilization without degradation[6].
-
Column Oven Program: A temperature ramp is programmed to separate the different wax ester components. An example program could be: initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for a final period[6].
-
-
Mass Spectrometry: Electron impact (EI) ionization is used. The resulting mass spectra provide information on the molecular weight of the wax ester and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties, allowing for their identification[3][7].
V. Visualizations
A. Biosynthesis of Very Long-Chain Wax Esters
The biosynthesis of very long-chain wax esters is a two-step enzymatic process that occurs in the oenocytes and epidermal cells of insects[8][9].
Caption: A simplified diagram of the very long-chain wax ester biosynthetic pathway in insects.
B. Experimental Workflow for Wax Ester Analysis
The analysis of insect cuticular wax esters follows a structured workflow from sample collection to data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Wax Composition of the Soft Scale Ericerus pela (Hemiptera: Coccidae) - Entomologia Generalis Volume 7 Number 4 — Schweizerbart science publishers [schweizerbart.de]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]
- 8. Transcriptome Analysis of the Chinese White Wax Scale Ericerus pela with Focus on Genes Involved in Wax Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis of the Chinese White Wax Scale Ericerus pela with Focus on Genes Involved in Wax Biosynthesis | PLOS One [journals.plos.org]
Potential Pharmacological Activities of Heneicosanyl Lignocerate: A Technical Guide for Researchers
Disclaimer: Heneicosanyl lignocerate is a specific ester of heneicosanoic acid and lignoceric acid. To date, no direct experimental studies have been published on the pharmacological activities of this particular compound. This guide, therefore, extrapolates potential activities based on the known biological effects of its constituent very long-chain fatty acids and the broader class of long-chain fatty acid esters. The experimental protocols and signaling pathways described are based on established methodologies for assessing similar lipid molecules and represent a predictive framework for future research.
Introduction
This compound is a wax ester composed of heneicosanoic acid (a 21-carbon saturated fatty acid) and lignoceric acid (a 24-carbon saturated fatty acid). While this specific molecule remains uncharacterized in pharmacological literature, its components and related long-chain fatty acid esters have been investigated for various biological activities. This technical guide provides a comprehensive overview of the potential pharmacological activities of this compound, with a focus on its possible anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel lipid entities.
Potential Pharmacological Activities
Based on the activities of its constituent fatty acids and other long-chain fatty acid esters, this compound may exhibit the following pharmacological effects:
Potential Anti-Inflammatory Activity
Long-chain saturated fatty acids can modulate inflammatory pathways. They may influence the production of inflammatory mediators and the activity of key signaling molecules. Saturated fatty acids can serve as ligands for Toll-like receptor 4 (TLR4), which can trigger the NF-κB signaling pathway, a central regulator of inflammation.[1] Omega-3 fatty acids have been shown to inhibit IκB phosphorylation, which leads to a decrease in NF-κB activity and subsequent reduction in the expression of pro-inflammatory cytokines like TNF-α.[2]
Potential Cytotoxic and Anti-Cancer Activity
Various fatty acid esters have demonstrated cytotoxic effects against cancer cell lines.[3] The mechanism of action is often related to the induction of apoptosis. Fatty acid esters can be incorporated into cell membranes, altering their fluidity and signaling, or they may be metabolized into bioactive molecules that trigger apoptotic cascades.
Data Presentation: A Predictive Summary
As no quantitative data for this compound exists, the following table summarizes potential activities and the cell lines that could be used for initial screening, based on studies of other long-chain fatty acid esters.
| Potential Activity | Target Cell Lines for Initial Screening | Key Assays | Potential Endpoints |
| Cytotoxicity | Human breast adenocarcinoma (MCF-7) | MTT Assay | IC50 (half-maximal inhibitory concentration) |
| Human colorectal adenocarcinoma (HT-29) | Caspase-3/7 Activity Assay | Increased caspase activity | |
| Non-small cell lung adenocarcinoma (NCI-H460) | Annexin V/PI Staining | Percentage of apoptotic cells | |
| Anti-inflammatory | Murine macrophages (RAW 264.7) | Griess Assay | Inhibition of nitric oxide (NO) production |
| Human monocytic cell line (THP-1) | ELISA | Reduction in pro-inflammatory cytokines (TNF-α, IL-6) |
Experimental Protocols
The following are detailed, representative protocols for assessing the potential anti-inflammatory and cytotoxic activities of a novel lipid compound like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, NCI-H460)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Assessment of Apoptosis Induction: Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6][7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452) and determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualization of Signaling Pathways and Workflows
Potential Signaling Pathways
The following diagrams illustrate key signaling pathways that are known to be modulated by fatty acids and may be relevant to the pharmacological activities of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Caption: Potential activation of the PPAR signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the initial pharmacological evaluation of a novel fatty acid ester like this compound.
Caption: General experimental workflow for evaluation.
Conclusion
While direct evidence for the pharmacological activities of this compound is currently lacking, the known biological roles of its constituent fatty acids and related lipid esters suggest potential for anti-inflammatory and cytotoxic effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the systematic investigation of this novel compound. Future research is warranted to isolate or synthesize this compound and empirically validate these hypothesized activities, which could unveil a new therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
Heneicosanyl Lignocerate as a Potential Biomarker in Environmental Studies: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide explores the potential of heneicosanyl lignocerate, a long-chain wax ester, as a biomarker for environmental studies. While direct research on this specific compound is limited, this document extrapolates from the extensive knowledge of similar long-chain wax esters to outline its theoretical application, analytical methodologies, and significance. This guide provides a framework for researchers interested in exploring novel biomarkers for paleoenvironmental reconstruction and tracking terrestrial organic matter input into various ecosystems.
Introduction: The Potential of this compound as a Biomarker
This compound is a wax ester composed of heneicosanol (a C21 fatty alcohol) and lignoceric acid (a C24 fatty acid), giving it a total of 45 carbon atoms. Long-chain wax esters are major components of the epicuticular waxes of terrestrial plants, where they play a crucial role in protecting against water loss and other environmental stressors.[1][2][3] Due to their chemical stability and hydrophobicity, these compounds can be well-preserved in sedimentary archives over geological timescales.[3]
The distribution and abundance of specific long-chain lipids, such as wax esters, in environmental samples like soil and sediment can provide valuable information about past vegetation and climate.[1][2][3] The chain length of these lipids can offer insights into the dominant types of vegetation (e.g., grasses vs. trees). Therefore, this compound, with its significant chain length, holds potential as a specific biomarker for tracing the input of terrestrial plant matter into aquatic and terrestrial environments.
Data Presentation: Illustrative Quantitative Data
As there is a lack of specific quantitative data for this compound in the literature, the following tables are illustrative. They are based on typical concentrations of other very long-chain wax esters found in environmental samples and are intended to demonstrate how such data would be presented.
Table 1: Hypothetical Concentration of this compound in Various Environmental Matrices.
| Environmental Matrix | Sample Location | Concentration (µg/g dry weight) | Putative Source |
| Forest Soil | Amazon Rainforest | 5.2 ± 1.8 | Leaf litter from deciduous trees |
| River Sediment | Mississippi River Delta | 1.5 ± 0.7 | Transported terrestrial organic matter |
| Lake Sediment Core (1m depth) | Lake Baikal | 0.8 ± 0.3 | Paleo-vegetation input |
| Peat Bog | Scottish Highlands | 8.9 ± 2.5 | Waxes from bog vegetation |
Table 2: Comparative Abundance of this compound and Other Long-Chain Wax Esters in a Sediment Core.
| Wax Ester | Carbon Number | Depth: 0-10 cm (µg/g) | Depth: 90-100 cm (µg/g) |
| Tricosanyl Arachidate | C43 | 1.2 | 0.5 |
| This compound | C45 | 0.9 | 0.4 |
| Pentacosanyl Behenate | C47 | 1.5 | 0.7 |
| Heptacosanyl Montanate | C55 | 2.1 | 1.1 |
Experimental Protocols
The following section details the methodologies for the extraction, separation, and analysis of this compound from environmental samples, primarily soil and sediment.
-
Sample Preparation: Freeze-dry the soil or sediment samples and homogenize them using a mortar and pestle.
-
Solvent Extraction:
-
Place approximately 10-20 g of the homogenized sample into a pre-cleaned cellulose (B213188) extraction thimble.
-
Add a known amount of an internal standard (e.g., deuterated n-alkane or a wax ester not expected in the sample) for quantification.
-
Perform automated solvent extraction using an Accelerated Solvent Extractor (ASE) with a dichloromethane (B109758) (DCM):methanol (B129727) (MeOH) (9:1 v/v) solvent mixture. Alternatively, Soxhlet extraction can be performed for 24-48 hours.
-
The total lipid extract is then separated into different compound classes using column chromatography.
-
Column Preparation: Prepare a chromatography column with activated silica (B1680970) gel slurried in hexane (B92381).
-
Fractionation:
-
Apply the concentrated total lipid extract to the top of the column.
-
Elute different fractions with solvents of increasing polarity:
-
Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane.
-
Fraction 2 (Aromatics and Esters): Elute with a mixture of hexane and dichloromethane (e.g., 70:30 v/v). This fraction will contain the wax esters.
-
Fraction 3 (Fatty Alcohols and Sterols): Elute with dichloromethane.
-
Fraction 4 (Fatty Acids): Elute with a mixture of dichloromethane and methanol (e.g., 98:2 v/v).
-
-
Intact wax esters can be analyzed directly by high-temperature GC-MS. For more detailed structural information, the wax ester fraction can be saponified to yield the constituent fatty alcohols and fatty acids, which are then derivatized and analyzed separately.
3.3.1. Direct Analysis of Intact Wax Esters
-
Instrumentation: A high-temperature gas chromatograph coupled to a mass spectrometer.
-
GC Column: A high-temperature, non-polar capillary column (e.g., DB-1HT).
-
GC Conditions (Illustrative):
-
Injector Temperature: 320°C
-
Oven Program: 150°C (hold 2 min) to 350°C at 10°C/min (hold 20 min).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
3.3.2. Analysis of Constituent Fatty Alcohols and Fatty Acids
-
Saponification: Hydrolyze the wax ester fraction by refluxing with 6% KOH in methanol for 2-3 hours. This will yield free fatty alcohols and fatty acid methyl esters (FAMEs).
-
Extraction: Extract the fatty alcohols and FAMEs from the reaction mixture using hexane.
-
Derivatization of Fatty Alcohols: Convert the fatty alcohols to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 1 hour.
-
GC-MS Analysis of FAMEs and TMS-ethers:
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
GC Conditions: A suitable temperature program to separate the FAMEs and TMS-ethers (e.g., 70°C to 300°C at 6°C/min).
-
MS Conditions: As described above. Identification is based on retention times and mass spectra compared to authentic standards.
-
Mandatory Visualizations
References
An In-depth Technical Guide on Long-Chain Wax Esters with a Focus on Heneicosanyl Lignocerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain wax esters, a class of neutral lipids constituted by long-chain fatty acids esterified to long-chain fatty alcohols, are integral to numerous biological systems, serving critical functions from energy storage to the formation of protective hydrophobic barriers.[1] This technical guide provides a comprehensive review of the literature on long-chain wax esters, with a specific focus on heneicosanyl lignocerate as a representative molecule. It delves into their physicochemical properties, biological significance, and detailed experimental protocols for their synthesis, extraction, purification, and analysis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth technical information and practical methodologies for the study of these important biomolecules.
Introduction
Long-chain wax esters are prevalent in nature, found in sources ranging from the cuticles of plants and insects to the energy reserves of marine organisms.[1] Their unique properties, including high hydrophobicity and thermal stability, have garnered significant interest in various fields, including pharmaceuticals and drug development. This compound, a wax ester formed from heneicosanoic acid (a 21-carbon saturated fatty acid) and lignoceryl alcohol (a 24-carbon saturated fatty alcohol), exemplifies the characteristics of this lipid class. Understanding the synthesis, properties, and biological roles of such molecules is crucial for harnessing their potential applications.
Physicochemical Properties of this compound and its Constituents
Table 1: Physicochemical Properties of this compound Constituents
| Property | Heneicosanoic Acid | Tetracosanol (Lignoceryl Alcohol) |
| Molecular Formula | C₂₁H₄₂O₂ | C₂₄H₅₀O |
| Molecular Weight | 326.56 g/mol | 354.66 g/mol [1] |
| Melting Point | 74-75 °C[2] | 75-77 °C[3] |
| Boiling Point | 384.3 °C (estimated)[2] | 190 °C[3] |
| Solubility | Soluble in chloroform (B151607) (25 mg/ml).[2] | Sparingly soluble in water; soluble in organic solvents like hexane (B92381), chloroform, and ethanol.[1] |
Based on these properties, this compound is expected to be a waxy solid at room temperature with a high melting point and very low solubility in water, but soluble in nonpolar organic solvents.
Biological Significance and Signaling Pathways
Very-long-chain fatty acids (VLCFAs), the building blocks of wax esters like this compound, are not merely structural components of lipids but also play significant roles in cellular signaling.
Role in Plant Signaling
In plants, VLCFAs are crucial for various developmental processes and stress responses.[4] They are precursors for the biosynthesis of cuticular waxes and sphingolipids, both of which are involved in signaling during plant-pathogen interactions.[5][6] Perturbations in VLCFA levels can lead to severe developmental defects, highlighting their importance in plant biology.[4]
Role in Mammalian Metabolism and PPARα Signaling
In mammals, VLCFAs are components of cellular lipids and precursors for signaling molecules.[7] The metabolism of fatty acids is tightly regulated by a family of nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).[8] PPARα, in particular, is a key regulator of lipid metabolism, and its activation by fatty acids leads to the transcription of genes involved in fatty acid uptake and oxidation.[3][9]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of long-chain wax esters involves the esterification of a long-chain fatty acid with a long-chain fatty alcohol, often catalyzed by an acid.[10]
Materials:
-
Heneicosanoic acid
-
Lignoceryl alcohol (Tetracosanol)
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of heneicosanoic acid and lignoceryl alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 5% by weight of the fatty acid).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to obtain pure this compound.[10]
Extraction and Purification of Long-Chain Wax Esters
The following protocol is a general method for the extraction of wax esters from plant material.
Materials:
-
Plant tissue (e.g., leaves)
-
Chloroform or hexane
-
Solid-Phase Extraction (SPE) column (silica gel)
-
Hexane
-
Hexane:chloroform mixture (e.g., 98:2 v/v)
Procedure:
-
Immerse the plant material in chloroform or hexane for a short period (e.g., 60 seconds) with gentle agitation to extract the epicuticular waxes.[11]
-
Filter the extract to remove plant debris and concentrate the solvent under a stream of nitrogen.
-
Condition a silica gel SPE column with hexane.
-
Load the concentrated extract onto the SPE column.
-
Elute non-polar compounds with hexane.
-
Elute the wax ester fraction with a slightly more polar solvent mixture, such as hexane:chloroform (98:2 v/v).[11]
-
Collect the fractions and evaporate the solvent to obtain the purified wax esters.
Analysis of Long-Chain Wax Esters
GC-MS is a powerful technique for the separation and identification of long-chain wax esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
High-temperature capillary column (e.g., DB-1HT).
Procedure:
-
Sample Preparation: Dissolve the wax ester sample in a suitable solvent (e.g., hexane or chloroform).
-
Injection: Inject a small volume of the sample into the GC.
-
GC Conditions:
-
Injector Temperature: 350-390 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 120 °C) and ramp up to a high final temperature (e.g., 390 °C) to elute the high molecular weight wax esters.[12]
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of the wax esters.
-
NMR spectroscopy is invaluable for the structural elucidation of long-chain wax esters.
Instrumentation:
-
High-resolution NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the purified wax ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be required.[13]
-
¹H NMR: Acquire a ¹H NMR spectrum to identify the different types of protons in the molecule. Key signals for a saturated wax ester like this compound would include:
-
A triplet around 0.88 ppm corresponding to the terminal methyl groups.
-
A large multiplet around 1.25 ppm for the methylene (B1212753) chains.
-
A triplet around 2.3 ppm for the methylene group alpha to the carbonyl group.
-
A triplet around 4.05 ppm for the methylene group attached to the ester oxygen.
-
-
¹³C NMR: Acquire a ¹³C NMR spectrum to observe the carbon skeleton. Key signals would include:
-
A signal around 174 ppm for the carbonyl carbon.
-
A signal around 64 ppm for the carbon attached to the ester oxygen.
-
A series of signals between 14 and 34 ppm for the aliphatic carbons.[13]
-
Conclusion
Long-chain wax esters, exemplified by this compound, are a significant class of lipids with diverse biological functions and potential for various applications. This technical guide has provided a detailed overview of their properties, biological roles, and the experimental methodologies required for their study. The provided protocols for synthesis, extraction, and analysis, along with the visualization of relevant biological pathways and analytical workflows, offer a solid foundation for researchers and professionals in the field. Further investigation into the specific biological activities of individual wax esters and their mechanisms of action will undoubtedly open up new avenues for their application in medicine and biotechnology.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-Tetracosanol, TMS derivative [webbook.nist.gov]
- 3. 1-TETRACOSANOL CAS#: 506-51-4 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. tetracosan-1-ol, 506-51-4 [thegoodscentscompany.com]
- 6. 1-Tetracosanol - Wikipedia [en.wikipedia.org]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-Tetracosanol | C24H50O | CID 10472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Methodological Whitepaper on the Prospective Discovery and Isolation of Heneicosanyl Lignocerate
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific records detailing the discovery or isolation of a compound explicitly named "Heneicosanyl lignocerate." This suggests that such a compound may be novel, not yet isolated from a natural source, or not described under this specific nomenclature.
This document, therefore, serves as a prospective and technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, hypothetical methodology for the discovery, isolation, and characterization of a novel long-chain wax ester, using the theoretical "this compound" as a representative model. The protocols and data presented are based on established principles of natural product chemistry and are intended to serve as a robust framework for such a research endeavor.
This compound is the theoretical ester of Heneicosanol (a C21 alcohol) and Lignoceric acid (a C24 fatty acid). The methodologies described herein are applicable to the isolation of similar long-chain wax esters from plant sources.
Hypothetical Discovery and Sourcing
For the purpose of this guide, we will hypothesize that preliminary screening of epicuticular waxes from the leaves of a plant, for instance, Calotropis gigantea, has suggested the presence of several unidentified long-chain esters. The objective is to isolate and identify a specific ester with a mass corresponding to this compound.
Experimental Protocols
This protocol details the initial solvent extraction to obtain the total lipid content, including wax esters, from the source plant material.
-
Material Preparation: Collect fresh leaves of Calotropis gigantea. Wash with deionized water to remove surface contaminants and pat dry. Air-dry the leaves in the shade for 7-10 days until brittle.
-
Grinding: Mill the dried leaves into a coarse powder (particle size ~1-2 mm) using a mechanical grinder to increase the surface area for extraction.
-
Solvent Extraction:
-
Submerge 1 kg of the dried leaf powder in 5 L of n-hexane (HPLC grade) in a large glass percolator.
-
Allow the material to macerate for 72 hours at room temperature (25±2°C) with occasional agitation.
-
Drain the solvent extract and repeat the process two more times with fresh n-hexane to ensure exhaustive extraction.
-
-
Concentration: Combine the three hexane (B92381) extracts. Concentrate the pooled solvent under reduced pressure using a rotary evaporator at a bath temperature of 40°C.
-
Drying and Yield Calculation: Transfer the resulting oleoresinous crude extract to a pre-weighed glass beaker and dry completely in a vacuum desiccator over anhydrous CaCl₂. Record the final weight to calculate the percentage yield.
This multi-step chromatographic protocol is designed to separate the target wax ester from the complex crude extract.
-
Adsorbent Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Column Packing: Pack a glass column (60 cm length x 5 cm diameter) with the silica gel slurry. Allow the adsorbent to settle, forming a uniform bed of approximately 45 cm in height. Wash the packed column with 500 mL of n-hexane.
-
Sample Loading: Dissolve 10 g of the crude wax extract in a minimal volume of chloroform (B151607) and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution Gradient (Step-Gradient):
-
Elute the column sequentially with solvent systems of increasing polarity.
-
Begin with 100% n-hexane.
-
Gradually increase polarity by introducing ethyl acetate: n-hexane (2:98, 5:95, 10:90, v/v).
-
Collect fractions of 25 mL each.
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC on silica gel 60 F₂₅₄ plates.
-
Use a mobile phase of ethyl acetate: n-hexane (1:9, v/v).
-
Visualize spots by spraying with a 10% solution of phosphomolybdic acid in ethanol (B145695) followed by heating at 110°C for 10 minutes.
-
Pool fractions that exhibit a similar TLC profile with a major spot at an Rƒ value characteristic for wax esters (hypothetically Rƒ ≈ 0.7-0.8).
-
-
Final Purification: Subject the pooled fractions to a final purification step on a smaller silica gel column using an isocratic elution with an optimized solvent system (e.g., ethyl acetate: n-hexane 3:97, v/v) to yield the pure compound.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and characterization process.
Table 1: Extraction and Isolation Yields
| Step | Input Mass | Output Mass | Yield (%) | Purity (by GC-MS) |
|---|---|---|---|---|
| Crude Hexane Extraction | 1000 g (Dry Leaf) | 35.2 g | 3.52% | Not Applicable |
| Initial Column Chromatography | 10.0 g (Crude) | 1.8 g (Ester Fraction) | 18.0% | ~75% |
| Final Purification | 1.8 g (Ester Fraction) | 450 mg (Pure Compound) | 25.0% | >98% |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property / Technique | Value / Observation |
|---|---|
| Physical State | White, waxy solid |
| Melting Point | 80-84 °C (Hypothetical) |
| Molecular Formula | C₄₅H₉₀O₂ |
| Molecular Weight | 679.2 g/mol |
| GC-MS (m/z) | 679.2 [M]⁺, fragments at 369.3 [C₂₄H₄₉O₂]⁺, 311.3 [C₂₁H₄₃]⁺ |
| ¹H-NMR (400 MHz, CDCl₃) | δ 4.05 (t, 2H, -O-CH₂-), 2.28 (t, 2H, -CO-CH₂-), 1.25 (s, 78H, -(CH₂)₃₉-), 0.88 (t, 6H, 2 x -CH₃) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 173.9 (C=O), 64.4 (-O-CH₂-), 34.4 (-CO-CH₂-), 31.9-22.7 (-(CH₂)n-), 14.1 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 2918, 2849 (C-H stretch), 1735 (C=O ester stretch), 1175 (C-O stretch) |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental process.
Caption: Workflow for the extraction and isolation of the target wax ester.
Methodological & Application
Application Notes & Protocols: Laboratory Synthesis of Heneicosanyl Lignocerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicosanyl lignocerate is a wax ester composed of lignoceric acid, a saturated 24-carbon fatty acid, and heneicosanol, a 21-carbon fatty alcohol. Wax esters are a class of neutral lipids with diverse applications in pharmaceuticals, cosmetics, and as industrial lubricants. Their synthesis in the laboratory is of significant interest for creating standards, developing new materials, and for various research applications. This document outlines the primary methods for the laboratory synthesis of this compound, including direct esterification and enzymatic synthesis.
Synthesis Methods
The synthesis of this compound can be achieved through several routes, primarily involving the esterification of lignoceric acid with heneicosanol.
Fischer Esterification (Acid-Catalyzed)
Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] Strong acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid are commonly used as catalysts.[1][2] The reaction is reversible and driven to completion by removing the water formed during the reaction. For long-chain fatty acids and alcohols, solid acid catalysts like Amberlyst-15 can also be employed, offering advantages in terms of catalyst separation and reuse.[1][3]
Reaction Scheme:
Lignoceric Acid + Heneicosanol ⇌ this compound + Water (C23H47COOH) (C21H43OH) (C23H47COOC21H43) (H2O)
Enzymatic Synthesis (Lipase-Catalyzed)
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.[4] Lipases are commonly used to catalyze the esterification of fatty acids and alcohols.[4] This method avoids the use of harsh acidic catalysts and high temperatures, which can prevent the degradation of sensitive substrates.[4] Immobilized lipases, such as Lipozyme, are often used to facilitate catalyst recovery and reuse.[5]
Reaction Scheme:
Lignoceric Acid + Heneicosanol --(Lipase)--> this compound + Water (C23H47COOH) (C21H43OH) (C23H47COOC21H43) (H2O)
Data Presentation
The following table summarizes representative quantitative data for the synthesis of long-chain wax esters, which can be considered analogous to the synthesis of this compound.
| Synthesis Method | Catalyst | Substrates | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fischer Esterification | Amberlyst-16 | Lauric acid, 2-ethyl hexanol | 140 | >5 | >98 | [1] |
| Enzymatic Synthesis | Lipozyme | Rapeseed fatty acid methyl esters, 1-hexadecanol | 80 | 0.33 | ~83 (equilibrium) | [5] |
| Chemical Transesterification | Catalyst from Musa balbisiana | Annona reticulata oil, Cetyl alcohol | 110 | - | 70-80 (purified) | [4] |
Experimental Protocols
Protocol 1: Fischer Esterification using a Solid Acid Catalyst
This protocol describes the synthesis of this compound via Fischer esterification using Amberlyst-15 as a heterogeneous acid catalyst.
Materials:
-
Lignoceric acid (tetracosanoic acid)
-
Heneicosanol (1-heneicosanol)
-
Amberlyst-15 resin
-
Toluene (B28343) (or another suitable solvent to azeotropically remove water)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve lignoceric acid (1 equivalent) and heneicosanol (1.2 equivalents) in a minimal amount of toluene.
-
Catalyst Addition: Add Amberlyst-15 resin (e.g., 10% by weight of the limiting reactant).
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with toluene, and the washings combined with the filtrate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)
This protocol details the synthesis of this compound using an immobilized lipase in a solvent-free system.
Materials:
-
Lignoceric acid
-
Heneicosanol
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme RMIM)
-
Molecular sieves (3Å or 4Å)
-
Reaction vessel (e.g., a screw-capped vial or flask)
-
Incubator shaker or temperature-controlled stirrer
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: Combine lignoceric acid (1 equivalent) and heneicosanol (1 equivalent) in a reaction vessel.
-
Enzyme and Desiccant Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates) and activated molecular sieves (to absorb the water produced).
-
Reaction: Place the vessel in an incubator shaker set to a suitable temperature (e.g., 60-70°C) and agitate. The reaction is typically performed under solvent-free conditions.
-
Monitoring: Monitor the reaction progress by analyzing small aliquots over time using TLC or gas chromatography (GC).
-
Enzyme Removal: Once equilibrium is reached or the desired conversion is achieved, add hexane to dissolve the product and filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed, dried, and reused.
-
Purification: The crude product in the hexane filtrate can be purified by column chromatography on silica gel as described in the Fischer esterification protocol.
-
Characterization: Analyze the final product to confirm its identity and purity.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Fischer Esterification Pathway
Caption: Reaction pathway for Fischer Esterification.
References
Protocol for extraction of Heneicosanyl lignocerate from plant material
Application Note and Protocol: Extraction and Analysis of Heneicosanyl Lignocerate and other Very Long-Chain Wax Esters from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C44H88O2) is a very long-chain wax ester that is a component of the epicuticular wax of plants. This waxy outer layer serves as a protective barrier on the surface of leaves, stems, and fruits, playing a vital role in preventing water loss and defending against environmental stressors. The study of specific wax esters such as this compound is valuable for understanding plant biochemistry, chemotaxonomy, and for the potential development of novel biocompatible materials and pharmaceuticals.
This document outlines a general protocol for the extraction of total epicuticular wax from plant material, followed by methodologies for the separation, identification, and tentative quantification of very long-chain wax esters, with a focus on this compound. It is important to acknowledge that specific quantitative data for this compound is not extensively available in the current scientific literature. Furthermore, the commercial availability of a this compound standard has not been confirmed, which is a critical factor for precise quantification. Therefore, the analytical procedures described herein should be regarded as a foundational approach that will necessitate optimization and validation based on the specific plant material and the target compound.
Data Presentation
Quantitative data specifically for this compound in plant materials is sparse in the reviewed literature. The table below presents examples of total epicuticular wax yields from various plant species to provide an estimate of the expected quantity of crude wax extract. The concentration of this compound within the total wax will differ considerably depending on the plant species.
Table 1: Total Epicuticular Wax Yield from Various Plant Species
| Plant Species | Plant Part | Extraction Solvent | Wax Yield (µg/cm²) |
| Calotropis procera | Leaves (adaxial) | Benzene | 0.13 |
| Alstonia scholaris | Leaves (adaxial) | Benzene | 0.54 |
| Quercus suber | Leaves | Dichloromethane | 239 |
| Triticum aestivum | Leaves | Chloroform | 3.2 - 6.4 |
Note: The yield of the target compound, this compound, will constitute a fraction of the total wax yield and must be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound from plant material. The workflow is divided into three primary stages:
-
Extraction of total epicuticular wax.
-
Fractionation of the crude wax to isolate the wax ester fraction.
-
Analysis of the wax ester fraction to identify and quantify this compound.
Protocol 1: Extraction of Total Epicuticular Wax
This protocol outlines a solvent-based method for extracting the total epicuticular wax from fresh plant material.
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Organic solvents: Hexane (B92381), Chloroform, or Dichloromethane (analytical grade)
-
Glass beakers
-
Forceps
-
Glass vials with screw caps
-
Rotary evaporator or a gentle stream of nitrogen gas
-
Analytical balance
Methodology:
-
Carefully collect fresh plant material, ensuring minimal mechanical damage to the surface.
-
If calculating yield per unit area, measure the surface area of the plant material. For leaves, this can be achieved using a leaf area meter or through scanning and image analysis software.
-
Immerse the plant material in the selected organic solvent (e.g., hexane or chloroform) in a glass beaker for a brief period (e.g., 30-60 seconds). This short duration helps to minimize the co-extraction of intracuticular waxes and cellular lipids.
-
Gently agitate the plant material during the immersion.
-
Carefully remove the plant material from the solvent with forceps.
-
Collect the solvent extract into a pre-weighed glass vial.
-
To ensure complete extraction of the epicuticular wax, repeat the immersion step with fresh solvent and pool the extracts.
-
Evaporate the solvent from the collected extract using a rotary evaporator (at a temperature below 40°C to prevent degradation of wax components) or under a gentle stream of nitrogen gas until a dry wax residue is obtained.
-
Weigh the vial containing the dried wax residue. The difference between the final and initial weight of the vial is the total epicuticular wax yield.
Protocol 2: Isolation of the Wax Ester Fraction by Column Chromatography
This protocol describes the separation of the crude wax extract into different lipid classes to isolate the wax ester fraction containing this compound.
Materials:
-
Crude epicuticular wax extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Diethyl ether (analytical grade)
-
Glass vials for fraction collection
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing tank
-
Visualizing agent for TLC (e.g., iodine vapor or primuline (B81338) spray)
Methodology:
-
Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Dissolve the crude wax extract in a minimal volume of hexane and carefully load it onto the top of the silica gel column.
-
Elute the column with a gradient of solvents with increasing polarity to separate the different lipid classes. A typical elution sequence is as follows:
-
Fraction 1 (Hydrocarbons): Elute with 100% Hexane.
-
Fraction 2 (Wax Esters): Elute with a mixture of Hexane and Diethyl ether (e.g., 98:2 v/v).
-
Fraction 3 (Fatty Alcohols and Sterols): Elute with a more polar mixture of Hexane and Diethyl ether (e.g., 90:10 v/v).
-
Fraction 4 (Fatty Acids): Elute with a mixture of Hexane and Diethyl ether containing a small amount of acetic acid (e.g., 90:10:1 v/v/v).
-
-
Collect the eluate in small fractions in glass vials.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a solvent system such as Hexane:Diethyl ether (95:5 v/v).
-
Visualize the separated spots on the TLC plate using a suitable agent. Wax esters typically exhibit an Rf value in the range of 0.6-0.8 in this system.
-
Pool the fractions identified as containing the wax esters.
-
Evaporate the solvent from the pooled wax ester fraction to obtain the purified wax ester sample.
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the identification and quantification of this compound within the purified wax ester fraction.
Materials:
-
Purified wax ester fraction
-
GC-MS system equipped with a high-temperature capillary column (e.g., DB-1ms or equivalent)
-
Helium (carrier gas)
-
An internal standard (e.g., tetracosane (B166392) or another long-chain hydrocarbon not present in the sample) of known concentration.
-
Note: For accurate quantification, a certified standard of this compound is necessary. As the commercial availability of such a standard is not confirmed, quantification will be relative to the internal standard.
Methodology:
-
Dissolve the purified wax ester fraction in a known volume of a suitable solvent (e.g., hexane or chloroform).
-
Add a precise amount of the internal standard to the sample.
-
Inject an aliquot of the sample into the GC-MS system.
-
Employ a temperature program that facilitates the separation of very long-chain wax esters. A typical program could be:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 320°C at a rate of 5-10°C/minute.
-
Hold at 320°C for 10-20 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Identify this compound based on its retention time and mass spectrum. The mass spectrum of a wax ester will typically display a molecular ion peak (M+) and characteristic fragment ions corresponding to the fatty acid and fatty alcohol components. For this compound (C44H88O2), the molecular weight is 649.2 g/mol .
-
Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the extraction and analysis of this compound from plant material.
Caption: Workflow for the extraction and analysis of this compound.
Logical Relationship of Components in Epicuticular Wax
The diagram below illustrates the relationship of this compound to other constituents of epicuticular wax.
Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of Heneicosanyl Lignocerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the separation and analysis of Heneicosanyl lignocerate, a very long-chain wax ester, utilizing High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD). This compound, composed of heneicosanol (C21 alcohol) and lignoceric acid (C24 fatty acid), presents analytical challenges due to its high molecular weight and lack of a UV chromophore. The described protocol outlines a reversed-phase HPLC method employing a C30 column, which provides excellent resolution for long-chain, hydrophobic molecules. This document provides a comprehensive guide, including sample preparation, detailed HPLC parameters, and expected outcomes, to facilitate the accurate quantification and purification of this compound for research and development purposes.
Introduction
Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. This compound is a specific very long-chain wax ester (VLC-WE) with a total of 45 carbon atoms. The analysis of such molecules is essential in various fields, including natural product chemistry, biofuel research, and the development of pharmaceuticals and cosmetics. Gas chromatography (GC) can be used for wax ester analysis, but often requires derivatization and can pose challenges for very high molecular weight, thermally labile compounds.[1] High-Performance Liquid Chromatography (HPLC), particularly with a universal detector like an ELSD, offers a powerful alternative for the direct analysis of intact wax esters.[1][2][3][4][5]
Reversed-phase HPLC with stationary phases containing long alkyl chains, such as C30, has proven effective for the separation of hydrophobic molecules like carotenoids and long-chain wax esters.[2][3][4][5][6] The C30 phase provides enhanced shape selectivity for lipophilic compounds. This application note leverages these principles to establish a reliable protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract this compound from its matrix and dissolve it in a solvent compatible with the HPLC mobile phase.
Materials:
-
Sample containing this compound (e.g., plant extract, cosmetic formulation)
-
Hexane (B92381) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) silica (B1680970) cartridges (if purification is needed)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Protocol for Extraction and Dissolution:
-
Solid Samples: For solid matrices, perform a solvent extraction. A common method is Soxhlet extraction with hexane or a mixture of chloroform and methanol.
-
Liquid Samples: For liquid samples, a liquid-liquid extraction with an immiscible organic solvent like hexane may be appropriate.
-
Purification (Optional): If the sample matrix is complex, a purification step using SPE can isolate the wax ester fraction.
-
Condition a silica SPE cartridge with hexane.
-
Load the sample extract onto the cartridge.
-
Wash with a non-polar solvent like hexane to elute hydrocarbons.
-
Elute the wax ester fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.[7]
-
-
Solvent Evaporation: Evaporate the solvent from the extracted and purified sample under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for injection. A mixture of chloroform and methanol is recommended to ensure solubility and compatibility with the initial mobile phase conditions. The final concentration should be determined based on detector sensitivity, typically in the range of 0.1-1 mg/mL.
HPLC Method
This method is designed for the separation of this compound using a C30 reversed-phase column and ELSD detection.
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase A | Methanol |
| Mobile Phase B | Chloroform |
| Gradient | 0-5 min: 95% A, 5% B5-40 min: Linear gradient to 50% A, 50% B40-45 min: Hold at 50% A, 50% B45-50 min: Return to 95% A, 5% B50-60 min: Equilibration at 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10-20 µL |
| ELSD Settings | Nebulizer Temperature: 40°CEvaporator Temperature: 60°CGas Flow (Nitrogen): 1.5 L/min |
Data Presentation
The following table summarizes the expected retention time for this compound based on the described method. Note that the exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase composition.
| Compound | Expected Retention Time (min) |
| This compound | 30 - 40 |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. InertSustain C30 | Products | GL Sciences [glsciences.com]
- 7. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
Nuclear Magnetic Resonance (NMR) spectroscopy for Heneicosanyl lignocerate characterization
Application Notes: Characterization of Heneicosanyl Lignocerate via NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quantification of complex organic molecules like wax esters.[1][2][3][4] this compound, a long-chain wax ester composed of lignoceric acid (a C24 saturated fatty acid) and heneicosanol (a C21 saturated fatty alcohol), is amenable to detailed characterization by one-dimensional (1D) and two-dimensional (2D) NMR methods. These application notes provide the expected spectral data and a logical framework for confirming the molecule's identity and purity.
Molecular Structure:
This compound consists of a 45-carbon chain with a central ester linkage. Its structure is: CH₃(CH₂)₂₂-COO-CH₂(CH₂)₁₉CH₃
The key to its NMR characterization lies in identifying the specific signals corresponding to the protons and carbons near the ester group and differentiating them from the large, overlapping signals of the long methylene (B1212753) chains.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of a long-chain saturated ester is characterized by a few distinct signals against a large, unresolved multiplet for the bulk of the methylene groups.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| Lignocerate Moiety | |||
| Terminal Methyl | CH₃-(CH₂)₂₂- | ~0.88 | Triplet |
| α-Methylene | -(CH₂)₂₁-CH₂ -COO- | ~2.29 | Triplet |
| β-Methylene | -(CH₂)₂₀-CH₂ -CH₂-COO- | ~1.62 | Multiplet |
| Methylene Chain | -(CH₂)₂₀- | ~1.25 | Broad Multiplet |
| Heneicosanol Moiety | |||
| Ester Methylene | -COO-CH₂ -(CH₂)₁₉- | ~4.05 | Triplet |
| β-Methylene | -COO-CH₂-CH₂ -(CH₂)₁₈- | ~1.65 | Multiplet |
| Methylene Chain | -(CH₂)₁₈- | ~1.25 | Broad Multiplet |
| Terminal Methyl | -(CH₂)₁₉-CH₃ | ~0.88 | Triplet |
Note: Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum offers greater resolution for the carbon backbone, allowing for the unambiguous identification of carbons in unique chemical environments.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Carbon | Expected Chemical Shift (δ) ppm |
|---|---|---|
| Lignocerate Moiety | ||
| Carbonyl | -C OO- | ~174.0 |
| α-Methylene | -C H₂-COO- | ~34.4 |
| β-Methylene | -C H₂-CH₂-COO- | ~25.0 |
| Methylene Chain | -(C H₂)₂₀- | ~29.0 - 29.7 |
| Methylene near Methyl | -CH₂-C H₂-CH₃ | ~22.7 |
| Terminal Methyl | C H₃-(CH₂)₂₂- | ~14.1 |
| Heneicosanol Moiety | ||
| Ester Methylene | -COO-C H₂- | ~64.4 |
| β-Methylene | -COO-CH₂-C H₂- | ~28.7 |
| Methylene Chain | -(C H₂)₁₈- | ~29.0 - 29.7 |
| Methylene near Methyl | -CH₂-C H₂-CH₃ | ~22.7 |
| Terminal Methyl | -(CH₂)₁₉-C H₃ | ~14.1 |
Note: The main chain methylene carbons typically appear as a dense group of signals around 29.7 ppm.
Protocols for NMR Analysis
Sample Preparation Protocol
Proper sample preparation is critical for acquiring high-quality NMR data, especially for waxy substances which may have limited solubility.[7][8]
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for lipids and waxes.[9] For quantitative analysis, ensure no solvent peaks overlap with analyte signals.
-
Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8] If necessary, gently warm the sample to aid dissolution, then allow it to return to room temperature.[7][10] Ensure the final solution is clear and homogeneous.[8]
-
Transfer : Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[8]
-
Standard (Optional) : For quantitative NMR (qNMR), add a known amount of an internal standard. The standard should have a simple spectrum that does not overlap with the analyte signals.
1D NMR Spectroscopy Protocols
¹H NMR Acquisition:
-
Objective : To obtain a proton spectrum for identifying functional groups and for quantification.
-
Pulse Program : Standard single-pulse (zg30 or similar).
-
Spectrometer Frequency : 400 MHz or higher recommended for better resolution.
-
Spectral Width : 12-15 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay (D1) : 5 seconds. For accurate integration in qNMR, D1 should be at least 5 times the longest T₁ relaxation time.[1]
-
Number of Scans : 8-16 scans, adjusted to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Objective : To identify all unique carbon atoms in the molecule.
-
Pulse Program : Standard proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
2D NMR Spectroscopy Protocols
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for confirming the connectivity around the ester linkage.[1]
-
COSY (Correlation Spectroscopy) :
-
Objective : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. This is used to trace the connectivity of the -CH₂-CH₂-COO- and -COO-CH₂-CH₂- fragments.
-
Pulse Program : Standard gradient-selected COSY (cosygp).
-
Parameters : Acquire with sufficient scans (e.g., 2-4) per increment to achieve a good signal-to-noise ratio.[1]
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
Objective : To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is essential for assigning the carbon signals based on the more easily assigned proton signals.
-
Pulse Program : Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgp).
-
Parameters : Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.[1]
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
Objective : To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is the key experiment to confirm the ester structure by observing a correlation from the α-methylene protons of the alcohol (-COO-CH₂ -) to the carbonyl carbon (-C OO-).
-
Pulse Program : Standard gradient-selected HMBC (hmbcgp).
-
Parameters : The long-range coupling constant is typically set to 8-10 Hz.
-
Data Processing and Analysis
-
Processing : All acquired data (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phase correction, and baseline correction.[1]
-
1D Spectra Analysis :
-
Calibrate the ¹H spectrum using the residual solvent signal or TMS.
-
Integrate the signals in the ¹H spectrum. The ratio of the integrals for the terminal methyls, the α- and β-methylenes of both chains, and the main methylene chain should correspond to the theoretical proton counts (6H : 4H : 4H : 72H).
-
Assign the peaks in both ¹H and ¹³C spectra based on the expected chemical shifts from Tables 1 and 2.
-
-
2D Spectra Analysis :
-
Use the HSQC spectrum to confirm ¹H-¹³C one-bond correlations and finalize carbon assignments.
-
Use the COSY spectrum to trace the proton spin systems, confirming the -CH₂-CH₂- sequence on both sides of the ester.
-
Critically, analyze the HMBC spectrum to find the 3-bond correlation between the protons of the ester methylene group (-COO-CH₂ -) and the carbonyl carbon, which definitively links the heneicosanol and lignocerate moieties. Further correlations from the α-methylene protons of the acid part to the carbonyl carbon will also be present.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. NMR Spectroscopy for Metabolomics Research | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. magritek.com [magritek.com]
- 10. NMR - Speeding wax analysis of petroleum products - Magnetic Resonance Learning Centre- Oxford Instruments [nmr.oxinst.com]
Application Notes and Protocols for the Quantification of Heneicosanyl Lignocerate in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicosanyl lignocerate is a very-long-chain fatty acid (VLCFA) ester, composed of heneicosanoic acid (C21:0) and lignoceric acid (C24:0). The analysis of specific VLCFAs, including odd-chain fatty acids like heneicosanoic acid, is of growing interest in biomedical research. Elevated or deficient levels of certain VLCFAs can be indicative of metabolic disorders and may have implications for cellular processes. Heneicosanoic acid, an odd-chain saturated fatty acid, is derived from dietary sources such as dairy products and some plants, and can also be synthesized endogenously.[1][2] Its metabolism is linked to the utilization of propionyl-CoA.[3] This document provides detailed protocols for the sensitive and specific quantification of this compound in complex biological matrices such as plasma and tissue, by analyzing its constituent fatty acid, heneicosanoic acid (C21:0), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following tables summarize the expected concentration ranges and mass spectrometric parameters for the analysis of heneicosanoic acid (C21:0), the analyte representing this compound after hydrolysis.
Table 1: Reported Concentrations of Very-Long-Chain Saturated Fatty Acids in Human Plasma.
| Fatty Acid | Concentration Range (μmol/L) | Biological Matrix | Population | Citation |
| Palmitic Acid (C16:0) | 300 - 4100 | Plasma | Healthy Canadian Adults | [4][5] |
| Stearic Acid (C18:0) | 100 - 1000 | Plasma | Healthy Canadian Adults | [4][5] |
| Arachidic Acid (C20:0) | 4.9 - 29.8 | Plasma | Healthy Canadian Adults | [6] |
| Behenic Acid (C22:0) | 6.7 - 39.0 | Plasma | Healthy Canadian Adults | [6] |
| Heneicosanoic Acid (C21:0) | Not specified, expected to be low μmol/L range | Plasma | General |
Note: Specific concentration ranges for heneicosanoic acid are not widely reported in large cohort studies, but are expected to be in the low micromolar range in healthy individuals.
Table 2: Proposed LC-MS/MS Parameters for Heneicosanoic Acid (C21:0) Quantification.
| Parameter | Value |
| Analyte | Heneicosanoic Acid (C21:0) |
| Precursor Ion (m/z) | 325.3 [M-H]⁻ |
| Product Ion (m/z) | 281.3 |
| Collision Energy (eV) | User-optimized (start at 15-25 eV) |
| Internal Standard | Deuterated Heneicosanoic Acid (C21:0-d4) or C17:0 |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
The precursor and product ions are based on the fragmentation pattern of heneicosanoic acid, where the product ion likely corresponds to the loss of CO₂ (44 Da).[1][7] Collision energy should be optimized for the specific instrument used.
II. Experimental Protocols
This section details the complete workflow for the quantification of total heneicosanoic acid (from this compound and other esterified forms) in biological samples.
A. Experimental Workflow Overview
The overall process involves sample preparation including hydrolysis of the ester, extraction of the fatty acids, derivatization (optional but recommended for enhanced sensitivity), followed by LC-MS/MS analysis.
B. Detailed Protocol: Total Heneicosanoic Acid from Plasma
1. Materials and Reagents:
-
Heneicosanoic acid standard (Sigma-Aldrich or equivalent)
-
Deuterated heneicosanoic acid (C21:0-d4) or Heptadecanoic acid (C17:0) as internal standard (IS)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Water (LC-MS grade)
-
Derivatization agent (optional): 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide[1]
2. Sample Preparation:
-
Aliquoting: To a 2 mL glass vial, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of C21:0-d4 in methanol).
-
Hydrolysis: Add 1 mL of 0.5 M methanolic KOH. Cap the vial tightly and heat at 60°C for 1 hour to hydrolyze the ester bonds.[8]
-
Acidification: After cooling to room temperature, acidify the mixture by adding 200 µL of concentrated HCl. Vortex briefly.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of hexane to the vial.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acids to a new glass vial.
-
Repeat the extraction step with another 1 mL of hexane and combine the extracts.
-
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional, for increased sensitivity in positive ion mode):
-
Follow a validated derivatization protocol, for example, using 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives.[1] This allows for analysis in positive ESI mode with enhanced sensitivity.
-
-
Reconstitution: Reconstitute the dried extract (or derivatized sample) in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
C. Detailed Protocol: Total Heneicosanoic Acid from Tissue
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Hydrolysis, Extraction, and Analysis: Proceed from step 3 of the plasma protocol.
III. LC-MS/MS Method
1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode if derivatized) or 5 mM ammonium (B1175870) acetate (B1210297) (for negative ion mode)[9]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with the same modifier as Mobile Phase A
-
Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage to elute the hydrophobic VLCFAs, and then re-equilibrate. An example gradient is:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
2. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), negative mode for underivatized fatty acids, positive mode for AMMP-derivatized fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Heneicosanoic Acid (C21:0): Precursor m/z 325.3 → Product m/z 281.3
-
Internal Standard (e.g., C17:0): Precursor m/z 269.2 → Product m/z 225.2 (or use the appropriate transition for the deuterated standard)
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte to maximize signal intensity.
IV. Biological Pathway Context
Heneicosanoic acid is an odd-chain saturated fatty acid. Its metabolism is distinct from that of even-chain fatty acids. The diagram below illustrates the general metabolic pathway for odd-chain fatty acids.
This pathway highlights that odd-chain fatty acids like heneicosanoic acid are catabolized via β-oxidation to yield acetyl-CoA and a final molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.[3] Odd-chain fatty acids are incorporated into cell membranes and may play a role in cell signaling.[10]
Disclaimer: These protocols provide a general framework. Optimization of specific parameters, particularly chromatographic conditions and mass spectrometric settings, is essential for achieving the desired sensitivity, accuracy, and reproducibility in your laboratory. Always validate the method according to established guidelines.
References
- 1. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 5. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heneicosanoic acid, TBDMS derivative [webbook.nist.gov]
Application Note: Quantitative Lipidomic Analysis Using Heneicosanyl Lignocerate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals engaged in lipidomic analysis.
Introduction
Accurate quantification of lipid species is paramount in lipidomics research and drug development. The use of internal standards is a critical practice to control for variability during sample preparation and analysis. Heneicosanyl lignocerate, a very long-chain wax ester, serves as an excellent internal standard for the quantification of non-polar lipids, such as other wax esters and cholesterol esters. Its high molecular weight and hydrophobicity ensure it elutes in a region of the chromatogram where it is unlikely to interfere with more polar lipid classes, and it is not naturally present in most biological samples. This application note provides a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics workflow.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C45H90O2 |
| Molecular Weight | 663.2 g/mol |
| Monoisotopic Mass | 662.6941 Da |
| Structure | Ester of Heneicosanol (C21:0) and Lignoceric acid (C24:0) |
| Appearance | Waxy solid |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform) |
Rationale for Use as an Internal Standard
This compound is an ideal internal standard for several reasons:
-
Non-Endogenous: It is not naturally found in most mammalian biological systems, preventing interference with endogenous lipid measurements.
-
Chemical Similarity: As a wax ester, it behaves similarly to other non-polar lipid classes during extraction and ionization.
-
Chromatographic Separation: Its long alkyl chains result in a long retention time in reversed-phase chromatography, minimizing ion suppression effects on earlier eluting, more polar lipids.
-
Distinct Mass-to-Charge Ratio: Its high molecular weight provides a unique m/z value that is easily distinguished in a complex lipid extract.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Source: this compound is not commonly available as a stock item. Custom synthesis by a reputable supplier such as Avanti Polar Lipids is recommended.[1][2]
-
Procedure:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of chloroform (B151607) to prepare a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.
-
Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from standard lipid extraction procedures.[]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
-
Lipid Extraction:
-
Add 500 µL of methanol (B129727) to the sample and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes on a shaker.
-
Add 250 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new 1.5 mL tube.
-
Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) % B 0.0 30 2.0 45 12.0 99 15.0 99 15.1 30 | 20.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Refer to instrument manufacturer's recommendations.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Multiple Reaction Monitoring (MRM) Method for this compound
Wax esters typically fragment at the ester bond, yielding a protonated fatty acid as a major product ion.[5][6]
-
Precursor Ion ([M+NH4]+): 680.7 m/z
-
Product Ion (Lignoceric acid + H+): 369.4 m/z
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
Data Presentation
The following table summarizes the expected quantitative performance of this compound as an internal standard. This data is representative and should be validated for each specific application.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL |
| Extraction Recovery | 85 - 95% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
Experimental Workflow
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 4. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heneicosanyl Lignocerate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Heneicosanyl lignocerate is a hypothetical ingredient for the purpose of this document. The following application notes, protocols, and data are based on scientific inference from the known properties of its constituent parts, heneicosanol (a C21 fatty alcohol) and lignoceric acid (a C24 fatty acid), as well as the general characteristics of long-chain alkyl esters in cosmetic science. All quantitative data presented are illustrative and should be considered hypothetical.
Introduction to this compound
This compound is the ester formed from the reaction of heneicosanol, a 21-carbon saturated fatty alcohol, and lignoceric acid (tetracosanoic acid), a 24-carbon saturated fatty acid. This very long-chain ester is a waxy solid at room temperature with a high melting point, making it an excellent candidate for structuring and stabilizing cosmetic formulations. Its significant molecular weight and hydrophobic nature suggest strong emollient and occlusive properties, beneficial for skin barrier function and moisture retention.
Key Inferred Properties:
-
INCI Name (Proposed): this compound
-
Appearance: White to off-white waxy solid.
-
Solubility: Insoluble in water, soluble in oils and other non-polar solvents.
-
Melting Point (Estimated): 70-80°C
-
Primary Functions: Emollient, Occlusive Agent, Viscosity Modifier, Film-Former.
Applications in Cosmetic Formulations
This compound is a versatile ingredient for a range of cosmetic products, particularly those aimed at dry, compromised, or aging skin.
-
Moisturizing Creams and Lotions: In these formulations, it functions as a powerful emollient, smoothing and softening the skin. Its occlusive nature helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration.
-
Protective Balms and Ointments: The waxy texture and film-forming properties of this compound make it ideal for creating a protective barrier on the skin, shielding it from environmental aggressors.
-
Stick Formulations (e.g., Lip Balms, Deodorants): Its high melting point provides structure and rigidity to stick products, ensuring their stability and ease of application.
-
Color Cosmetics (e.g., Lipsticks, Foundations): It can improve the texture, spreadability, and adherence of color cosmetics, while also providing moisturizing benefits.
Recommended Use Levels:
| Formulation Type | Recommended Use Level (%) |
| Creams and Lotions | 1 - 5% |
| Balms and Ointments | 3 - 10% |
| Stick Formulations | 5 - 15% |
| Color Cosmetics | 1 - 7% |
Mechanism of Action: Skin Barrier Enhancement
This compound is hypothesized to enhance the skin's barrier function through both direct and indirect mechanisms. As a long-chain lipid, it can integrate into the lipid matrix of the stratum corneum, reinforcing its structure. The film it forms on the skin's surface acts as a physical barrier to water loss.
Quantitative Data (Hypothetical)
The following tables summarize the hypothetical performance of this compound in cosmetic formulations.
Table 1: Effect on Skin Hydration and Transepidermal Water Loss (TEWL)
| Parameter | Placebo | Formulation with 3% this compound | % Change |
| Skin Hydration (Corneometer Units) - 2 hours | 35.2 | 48.9 | +38.9% |
| Skin Hydration (Corneometer Units) - 8 hours | 34.8 | 45.1 | +29.6% |
| TEWL (g/m²/h) - 2 hours | 12.5 | 8.2 | -34.4% |
| TEWL (g/m²/h) - 8 hours | 12.9 | 9.1 | -29.5% |
Table 2: Effect on Formulation Viscosity
| Formulation Base | Viscosity without this compound (cP) | Viscosity with 5% this compound (cP) | % Increase in Viscosity |
| Oil-in-Water Cream | 25,000 | 45,000 | +80% |
| Water-in-Oil Emulsion | 30,000 | 58,000 | +93.3% |
| Anhydrous Balm | 15,000 | 35,000 | +133.3% |
Experimental Protocols
Protocol for In-Vivo Evaluation of Skin Moisturization and Barrier Function
Methodology:
-
Subject Selection: Recruit a panel of 20 healthy adult volunteers with self-perceived dry to normal skin.
-
Acclimatization: Allow subjects to acclimatize in a room with controlled temperature (22 ± 2°C) and humidity (50 ± 5%) for at least 30 minutes before measurements.
-
Baseline Measurements: Mark out two test areas (e.g., 4x4 cm) on the volar forearm of each subject. Measure baseline skin hydration using a Corneometer® and TEWL using a Tewameter®.
-
Product Application: Apply a standardized amount (2 mg/cm²) of the test formulation (containing this compound) to one test area and a placebo formulation to the other.
-
Post-Application Measurements: Measure skin hydration and TEWL at 2 hours and 8 hours after product application.
-
Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the test and placebo formulations using appropriate statistical tests (e.g., paired t-test).
Protocol for In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)
Methodology:
-
Tissue Culture: Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).
-
Test Substance Preparation: Prepare a solution or dispersion of this compound at a relevant concentration in a suitable solvent.
-
Exposure: Apply the test substance, a negative control (e.g., saline), and a positive control (e.g., 5% SDS) to the surface of the RhE tissues.
-
Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).
-
Post-Exposure: Rinse the tissues to remove the test substance and incubate for a further 24-42 hours.
-
Viability Assessment: Determine tissue viability using the MTT assay.
-
Data Analysis: Calculate the percentage of viable cells compared to the negative control. A reduction in viability below 50% is typically considered indicative of irritation potential.
Protocol for Viscosity Measurement of a Cream Formulation
Methodology:
-
Sample Preparation: Prepare a cream formulation with and without this compound. Allow the samples to equilibrate to a controlled temperature (25°C) for 24 hours.
-
Instrumentation: Use a rotational viscometer with a suitable spindle (e.g., T-bar spindle for high viscosity creams).
-
Measurement:
-
Lower the spindle into the center of the sample to the immersion mark.
-
Allow the spindle to rotate at a constant speed (e.g., 10 rpm) for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity in centipoise (cP).
-
-
Data Analysis: Compare the viscosity of the formulation with and without this compound.
Safety and Regulatory Considerations
Based on the safety profiles of similar long-chain fatty alcohols, fatty acids, and their esters, this compound is expected to have a low order of toxicity and be non-irritating and non-sensitizing to the skin. However, as with any new cosmetic ingredient, a full safety assessment would be required, including:
-
In-vitro skin irritation and sensitization studies.
-
Genotoxicity and phototoxicity testing.
-
Human Repeat Insult Patch Test (HRIPT).
Conclusion
This compound, as a hypothetical very long-chain ester, presents a promising profile for use in cosmetic formulations as a multi-functional ingredient. Its inferred properties as an emollient, occlusive agent, and viscosity modifier make it particularly suitable for products targeting skin barrier repair and moisturization. The provided application notes and protocols offer a framework for the evaluation and utilization of such an ingredient in the development of innovative cosmetic products. Further experimental validation would be necessary to confirm these hypothetical attributes.
Application Notes & Protocols: Heneicosanyl Lignocerate and Very-Long-Chain Wax Esters in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of heneicosanyl lignocerate, a type of very-long-chain wax ester, as a component in biofuel research. While specific research on this compound for biofuel production is not extensively documented, this document outlines its relevance within the broader context of wax esters and provides generalized experimental protocols for its study and conversion to biodiesel.
Introduction to this compound
This compound is a wax ester composed of heneicosanol, a 21-carbon fatty alcohol, and lignoceric acid, a 24-carbon saturated fatty acid. Wax esters are naturally occurring lipids found in various organisms, including plants, insects, and marine life. Their high energy density and chemical structure make them a potential feedstock for biofuel production. In the context of biofuels, very-long-chain wax esters like this compound are of interest due to their potential to be converted into high-cetane number biodiesel, which is a desirable characteristic for diesel engine performance.
Applications in Biofuel Research
The primary application of this compound and other very-long-chain wax esters in biofuel research is as a feedstock for the production of biodiesel. The long hydrocarbon chains of both the fatty acid and fatty alcohol components can be converted into fatty acid methyl esters (FAMEs), the primary constituents of biodiesel, through a process called transesterification.
Potential Advantages of Very-Long-Chain Wax Esters as a Biofuel Feedstock:
-
High Energy Content: The long hydrocarbon chains contribute to a high energy density.
-
High Cetane Number: Saturated long-chain fatty acids can yield biodiesel with a higher cetane number, leading to improved ignition quality in diesel engines.
-
Feedstock Diversity: Exploring novel lipid sources like wax esters diversifies the range of potential feedstocks for biofuel production, moving beyond traditional triglyceride-based oils.
Quantitative Data on Wax Ester to Biodiesel Conversion
| Feedstock | Key Components | Conversion Process | Biodiesel (FAME) Yield | Reference |
| Beeswax | Long-chain mono-alkyl esters | Two-stage transesterification (acid-catalyzed followed by base-catalyzed) | 85% | [1] |
| Jojoba Oil-Wax | C20 and C22 fatty acids and alcohols | Base-catalyzed transesterification with methanol (B129727) | Quantitative conversion after 4 hours | [2] |
| Euglena Wax Esters | Myristic acid (C14:0) and myristyl alcohol | Not specified | Potential precursor for biojet fuel | [3][4] |
Experimental Protocols
The following are generalized protocols for the extraction, conversion, and analysis of wax esters like this compound from a biomass source for biofuel production.
Protocol for Lipid Extraction from Biomass
This protocol describes a standard method for extracting lipids, including wax esters, from a dry biomass source using a Soxhlet apparatus.
Materials:
-
Dry biomass (e.g., microalgae, plant seeds)
-
Hexane (B92381) (or other suitable nonpolar solvent)
-
Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Weigh the dry biomass and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the hexane using the heating mantle to its boiling point.
-
Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the biomass, extracting the lipids.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the hexane from the extracted lipids using a rotary evaporator to obtain the crude lipid extract.
-
Weigh the crude lipid extract to determine the extraction yield.
Protocol for Two-Stage Transesterification of Wax Esters to Biodiesel
This protocol is suitable for feedstocks with high free fatty acid content, which is common for some wax ester sources.[1]
Materials:
-
Crude wax ester extract
-
Methanol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating plate
-
Separatory funnel
-
Distilled water
Stage 1: Acid-Catalyzed Esterification
-
Place the crude wax ester extract in the reaction vessel.
-
Add methanol in a 2:1 molar ratio relative to the wax ester.
-
Add concentrated HCl or H₂SO₄ as a catalyst (e.g., 0.04% of wax weight).[1]
-
Heat the mixture to 60°C with continuous stirring for 1-2 hours.[1]
-
This stage converts free fatty acids into FAMEs.
Stage 2: Base-Catalyzed Transesterification
-
After the acid-catalyzed step, cool the mixture.
-
Add a solution of NaOH or KOH in methanol. A common ratio is 1:0.25:0.02 of treated oil, methanol, and sodium hydroxide.[1]
-
Heat the mixture to 60°C with continuous stirring for 1-2 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol (B35011) and other impurities.
-
Drain the lower glycerol layer.
-
Wash the biodiesel layer with warm distilled water several times until the wash water is neutral.
-
Dry the biodiesel by heating it to a temperature slightly above 100°C to remove residual water.
Signaling Pathways and Experimental Workflows
Generalized Lipid Synthesis Pathway in Microalgae
The synthesis of fatty acids and fatty alcohols, the precursors of this compound, is a complex process. In microalgae, a promising source for biofuels, fatty acid synthesis occurs in the chloroplast. The following diagram illustrates a simplified overview of the key steps.
Caption: Simplified lipid synthesis pathway in microalgae.
Experimental Workflow for Wax Ester-Based Biofuel Production
The following diagram outlines the logical steps from biomass to purified biodiesel.
Caption: From biomass to biodiesel: an experimental workflow.
Conclusion
This compound, as a very-long-chain wax ester, represents a frontier in the search for novel biofuel feedstocks. While direct research on this specific molecule is limited, the broader field of wax ester conversion to biodiesel is established and promising. The protocols and information provided here offer a foundation for researchers to explore the potential of this compound and other very-long-chain wax esters as a sustainable source for next-generation biofuels. Further research is needed to identify natural or engineered sources of this compound and to optimize its conversion into high-quality biodiesel.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Heneicosanyl Lignocerate Purification
Welcome to the technical support center for Heneicosanyl Lignocerate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this very long-chain wax ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a wax ester composed of heneicosanoic acid (a 21-carbon fatty acid) and lignoceric alcohol (a 24-carbon fatty alcohol). Its long, saturated hydrocarbon chains result in a high molecular weight, low volatility, and poor solubility in many common solvents at room temperature, making it challenging to purify using standard laboratory techniques.
Q2: What are the most common impurities in a crude sample of this compound?
A2: Common impurities often include unreacted starting materials such as heneicosanoic acid and lignoceric alcohol, as well as byproducts from the synthesis process. Depending on the synthetic route, these byproducts could include other esters formed from related fatty acids and alcohols present in the starting materials.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: High-temperature gas chromatography-mass spectrometry (HT-GC-MS) is a powerful technique for analyzing intact wax esters. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification.
Q4: I am having trouble dissolving my crude this compound for purification. What solvents should I try?
A4: Due to its nonpolar nature, this compound is generally soluble in hot nonpolar organic solvents. Chloroform (B151607), tetrahydrofuran (B95107) (THF), and toluene (B28343) are often effective at elevated temperatures. For recrystallization, solvent systems like hexane (B92381)/acetone or hexane/ethyl acetate (B1210297) mixtures can be explored, where the compound is soluble in the hot solvent mixture but precipitates upon cooling.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not elute from the column | The solvent system is not polar enough to move the highly nonpolar this compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. A mobile phase of hexane with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) can also be effective.[1][2] |
| Poor separation of this compound from impurities | The chosen solvent system has poor selectivity for the compound and impurities. | Screen different solvent systems using thin-layer chromatography (TLC) first to find a system that provides good separation (a ΔRf of at least 0.2). Consider using a different nonpolar solvent in your mixture, for example, substituting hexane with heptane (B126788) or cyclohexane. |
| Compound streaks on the TLC plate and column | The sample may be overloaded, or the compound has low solubility in the mobile phase at the concentration loaded. | Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading. For compounds with poor solubility, a dry loading technique may be beneficial.[3][4] |
| Product seems to have decomposed on the silica (B1680970) gel | This compound is generally stable, but if acidic impurities are present in the crude mixture, they may be activated by the acidic nature of silica gel, leading to side reactions. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-2%), before packing the column.[5] |
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too good a solvent for the compound even at low temperatures. | Allow the solution to cool more slowly. You can do this by insulating the flask. Try a different solvent system. A mixture of a good solvent and a poor solvent can be effective. Add the poor solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[6] |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.[7] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility. | Try a different recrystallization solvent. Sometimes a series of recrystallizations from different solvents is necessary to achieve high purity. Hot filtration of the dissolved crude product can remove insoluble impurities before cooling. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetone, ethyl acetate, or a mixture such as hexane/acetone).
-
Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Characterization by HT-GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., chloroform or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a high-temperature capillary column suitable for the analysis of high molecular weight compounds (e.g., DB-1HT, DB-5HT).
-
Injector Temperature: Set to a high temperature (e.g., 340 °C) to ensure complete volatilization.
-
Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 380 °C) at a rate of 10-15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a wide mass range (e.g., m/z 50-800) to detect the molecular ion and characteristic fragment ions.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the identity and assess the purity of the this compound.
Protocol 4: Characterization by ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into an NMR tube to remove any particulate matter.[8][9]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to look for include a triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol adjacent to the ester oxygen, a triplet around 2.28 ppm for the -CH₂- protons of the acid adjacent to the carbonyl group, a large multiplet between 1.2-1.7 ppm for the bulk of the methylene (B1212753) protons, and triplets around 0.88 ppm for the terminal methyl groups.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expect to see a signal for the carbonyl carbon around 174 ppm, a signal for the ester-linked methylene carbon of the alcohol around 64 ppm, and a series of signals for the other methylene carbons between 22-35 ppm, with the terminal methyl carbons appearing around 14 ppm.
-
Data Analysis: Integrate the proton signals and compare the chemical shifts with expected values to confirm the structure and assess purity.
Visualizations
Caption: A generalized experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
Resolving co-elution issues in chromatographic analysis of Heneicosanyl lignocerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of Heneicosanyl lignocerate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a wax ester composed of heneicosanol (a 21-carbon alcohol) and lignoceric acid (a 24-carbon fatty acid). Its analysis is challenging due to its high molecular weight, low volatility, and the potential for co-elution with structurally similar lipids.
Q2: What are the primary chromatographic techniques for analyzing this compound?
A2: The two primary techniques are high-temperature gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with a suitable detector like an evaporative light scattering detector (ELSD) or mass spectrometry (MS).[1] GC-MS offers high resolution for volatile compounds, while HPLC is well-suited for less volatile or thermally sensitive molecules.[1]
Q3: What is co-elution and why is it a problem in the analysis of this compound?
A3: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[2] This is a significant issue as it can lead to inaccurate identification and quantification of the target analyte, this compound. Isomeric wax esters, which have the same total number of carbon atoms but different fatty acid and alcohol chains, are a common cause of co-elution in this type of analysis.[3]
Q4: How can I confirm the identity of this compound in my chromatogram?
A4: Mass spectrometry (MS) is the most definitive method for identification. In GC-MS with electron ionization (EI), wax esters typically produce characteristic fragment ions corresponding to the fatty acid and fatty alcohol portions of the molecule.[4] For this compound, you would look for ions related to lignoceric acid and heneicosanol.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing)
Possible Causes & Solutions
| Cause | Solution |
| Sub-optimal flow rate of carrier gas (GC) or mobile phase (HPLC). | Optimize the flow rate to achieve the best balance between analysis time and peak efficiency. |
| Column contamination or degradation. | Bake out the GC column at a high temperature or flush the HPLC column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate solvent for sample dissolution. | Ensure the sample is fully dissolved in the initial mobile phase (for HPLC) or a volatile solvent compatible with the GC inlet. |
| "Cold spots" in the GC system. | Ensure the injector, transfer line, and detector are maintained at a sufficiently high temperature to prevent condensation of the high-boiling point wax ester.[5] |
Issue 2: Co-elution of this compound with Other Compounds
Possible Causes & Solutions
| Cause | Solution |
| Presence of isomeric wax esters. | Isomers with the same total carbon number are a common cause of co-elution.[3] Modifying the chromatographic selectivity is key to their separation. |
| Inadequate chromatographic resolution. | The column and method parameters are not sufficient to separate the target analyte from interfering compounds. |
Troubleshooting Workflow for Co-elution:
Caption: A logical workflow for troubleshooting co-elution issues.
Issue 3: No Peak or Very Small Peak for this compound
Possible Causes & Solutions
| Cause | Solution |
| Insufficiently high temperatures in GC analysis. | For high molecular weight wax esters, high temperatures for the injector, column oven, and detector are crucial to prevent sample loss.[6] |
| Analyte degradation. | This compound may be thermally labile. If using GC, ensure the analysis time is not excessively long at very high temperatures. Consider HPLC as an alternative. |
| Poor sample solubility. | Ensure the sample is fully dissolved in an appropriate solvent before injection. |
| Detector not suitable or settings incorrect. | For HPLC, an ELSD or MS is generally required for non-UV active compounds like wax esters. Ensure the detector is functioning correctly and the settings are appropriate. |
Experimental Protocols
Protocol 1: High-Temperature GC-MS Analysis of Intact this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or toluene) to a concentration of approximately 0.1-1.0 mg/mL.[6]
-
GC-MS System:
-
GC Column: A high-temperature, non-polar capillary column is recommended (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[1]
-
Injector: Set to a high temperature, for example, 390°C, and operate in splitless mode to maximize sensitivity.[6]
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: Increase to 240°C at 15°C/min
-
Ramp 2: Increase to 390°C at 8°C/min
-
Hold at 390°C for 6 minutes[6]
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Transfer Line Temperature: 390°C[6]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-950.
-
-
Protocol 2: HPLC-ELSD/MS Analysis of this compound
This protocol provides a starting point for developing an HPLC method for very-long-chain wax esters.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of hexane and isopropanol).
-
HPLC System:
-
Column: A C18 or C30 reversed-phase column is suitable for separating non-polar lipids.[7]
-
Mobile Phase: A gradient of non-polar and polar organic solvents is typically used. For example:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane mixture
-
-
Gradient Program: A shallow gradient with a slow increase in the proportion of the stronger eluting solvent (Mobile Phase B) is often required to separate large, non-polar molecules.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce viscosity.
-
Detector: An ELSD or a mass spectrometer with an appropriate interface (e.g., APCI or ESI).
-
Quantitative Data Summary
Due to the limited availability of specific retention time and resolution data for this compound in the public domain, the following table provides illustrative data for the separation of very-long-chain wax esters by GC and HPLC. These values should be used as a general guide for method development.
Table 1: Illustrative Chromatographic Data for Very-Long-Chain Wax Esters
| Compound Class | Technique | Column | Retention Time (min) | Resolution (Rs) with adjacent peak |
| C42 Wax Ester | GC-MS | DB-1HT | ~22 | > 1.5 |
| C44 Wax Ester | GC-MS | DB-1HT | ~23.5 | > 1.5 |
| C46 Wax Ester | GC-MS | DB-1HT | ~25 | > 1.5 |
| C42 Wax Ester | HPLC-ELSD | C18 | ~18 | > 1.5 |
| C44 Wax Ester | HPLC-ELSD | C18 | ~20 | > 1.5 |
| C46 Wax Ester | HPLC-ELSD | C18 | ~22 | > 1.5 |
Note: Retention times and resolution are highly dependent on the specific instrument, column, and method parameters.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for this compound analysis.
Caption: Decision tree for selecting between GC-MS and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. customs.go.jp [customs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionization Efficiency for Heneicosanyl Lignocerate in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Heneicosanyl Lignocerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound, a very long-chain wax ester.
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step | Ionization Technique |
| Inefficient Ionization | This compound is a non-polar molecule and may not ionize efficiently by itself. For ESI, derivatization to introduce a permanent charge is highly recommended. For MALDI, the choice of matrix and cationizing agent is critical. | ESI, MALDI |
| Suboptimal Source Parameters | Systematically optimize key instrument parameters. For ESI, this includes capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For MALDI, optimize laser power and detector voltage. | ESI, MALDI |
| Inappropriate Mobile Phase (ESI) | For positive-ion mode ESI, ensure the mobile phase contains a proton source, such as 0.1% formic acid or acetic acid, to facilitate protonation.[1] | ESI |
| Poor Matrix/Analyte Co-crystallization (MALDI) | The matrix and analyte must be homogenously mixed for efficient ionization. Re-evaluate your sample preparation and spotting techniques. The Matrix/Sample (Ma/Sa) deposition technique has been shown to be effective.[2][3] | MALDI |
| Incorrect Matrix Selection (MALDI) | The choice of matrix is crucial. 2,5-dihydroxybenzoic acid (DHB) is a common starting point. The use of a lithium salt of DHB (LiDHB) has been shown to be highly effective for wax esters, promoting the formation of [M+Li]⁺ adducts.[2][3][4] | MALDI |
| Sample Degradation | Ensure the stability of this compound in your chosen solvent and throughout the sample preparation process. | ESI, MALDI |
| Instrument Malfunction | Verify the mass spectrometer is functioning correctly. Check for common issues such as clogged capillaries, leaks, or detector fatigue.[5][6][7] | ESI, MALDI |
Problem 2: Poor Reproducibility and Inconsistent Signal
| Possible Cause | Troubleshooting Step | Ionization Technique |
| Matrix Effects (ESI) | Co-eluting species from the sample matrix can suppress or enhance the ionization of the analyte. Improve sample clean-up procedures, such as using solid-phase extraction (SPE), and optimize chromatographic separation. | ESI |
| Inhomogeneous Sample Spotting (MALDI) | Inconsistent signal can result from "hot spots" in the MALDI sample preparation. Experiment with different spotting techniques and solvent systems to promote uniform crystal formation. | MALDI |
| Variable Adduct Formation | Inconsistent formation of different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can lead to signal variability. For MALDI, the addition of a specific salt (e.g., LiCl) can promote the formation of a single, desired adduct.[2][3][4] For ESI, ensure high-purity solvents and additives. | ESI, MALDI |
| Carryover | Analyte from a previous injection may be carried over, affecting the current measurement. Implement a rigorous wash method for the autosampler using a strong solvent. | ESI |
| Instrument Instability | Monitor instrument performance over time. A drifting signal may indicate a need for cleaning or recalibration. | ESI, MALDI |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound?
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of wax esters like this compound.[2][8]
-
MALDI is often simpler for direct analysis of extracts with minimal sample preparation and is particularly effective when using a matrix like LiDHB to form lithium adducts.[2][3][4]
-
ESI is typically coupled with liquid chromatography (LC) for separation from other components in a complex mixture. For optimal sensitivity with ESI, derivatization of the hydrolyzed fatty acid and alcohol components is often necessary.[9][10]
Q2: I am using ESI and see very low signal. How can I improve it?
For ESI analysis of very long-chain fatty acids (after hydrolysis of the wax ester), derivatization is a powerful strategy to improve ionization efficiency. Converting the carboxylic acid to an amide with a permanent positive charge, for example using N-(4-aminomethylphenyl)pyridinium (AMPP), can increase sensitivity by several orders of magnitude.[9] Another approach is to form trimethylaminoethyl ester derivatives.[10]
Q3: What is the best matrix for MALDI analysis of this compound?
For wax esters, the lithium salt of 2,5-dihydroxybenzoic acid (LiDHB) has been reported to perform exceptionally well.[2][3] This matrix promotes the formation of [M+Li]⁺ ions, which are stable and provide clear spectral data.
Q4: I see multiple adducts in my mass spectrum. How can I simplify it?
To favor the formation of a specific adduct in MALDI, you can add a salt of the desired cation to your matrix preparation. For example, adding LiCl will promote the formation of [M+Li]⁺. In ESI, the choice of mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) vs. sodium acetate) can influence the predominant adduct.
Q5: What are typical instrument settings for ESI analysis?
While optimal settings are instrument-dependent, a good starting point for ESI in positive ion mode would be:
-
Capillary Voltage: 3.5 - 5.0 kV[1]
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Flow and Temperature: These are critical for desolvation and should be optimized for your specific flow rate and mobile phase composition.
Quantitative Data Summary
| Parameter | Technique | Recommended Value/Condition | Reference |
| Sample to Matrix Ratio | MALDI | 1:100 (molar ratio) | [2][3] |
| ESI Mobile Phase Additive | ESI (+) | 0.1% Formic Acid or Acetic Acid | [1] |
| ESI Capillary Voltage | ESI (+) | 3.5 - 5.0 kV | [1] |
| MALDI Matrix | MALDI | 2,5-dihydroxybenzoic acid (DHB) or its Lithium Salt (LiDHB) | [2][3][4] |
| MALDI Cationizing Agent | MALDI | Lithium salts (e.g., LiCl) to promote [M+Li]⁺ | [2][3][4] |
Experimental Protocols
Protocol 1: MALDI-TOF Analysis of this compound
-
Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent such as acetonitrile:water (1:1, v/v) with 0.1% TFA. For enhanced sensitivity and adduct specificity, prepare a solution of lithium-doped DHB (LiDHB).
-
Sample Preparation: Dissolve the this compound sample in a compatible solvent (e.g., chloroform (B151607) or tetrahydrofuran) to a concentration of approximately 1 mg/mL.
-
Sample Spotting (Ma/Sa Method):
-
Deposit 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
-
Deposit 1 µL of the sample solution directly on top of the dried matrix spot.
-
Allow the spot to air dry completely before analysis.
-
-
Mass Spectrometry Analysis:
-
Acquire spectra in positive ion reflectron mode.
-
Optimize laser power to achieve good signal-to-noise without significant fragmentation.
-
Calibrate the instrument using a standard of known mass close to that of this compound.
-
Look for the [M+Li]⁺ adduct.
-
Protocol 2: ESI Analysis of this compound via Hydrolysis and Derivatization
-
Hydrolysis:
-
To a known amount of this compound, add a solution of potassium hydroxide (B78521) in ethanol.
-
Heat the mixture to hydrolyze the ester bond, yielding lignoceric acid and heneicosanol.
-
Neutralize the solution with an appropriate acid.
-
-
Extraction:
-
Extract the lignoceric acid and heneicosanol from the aqueous solution using an organic solvent like hexane.
-
Evaporate the organic solvent to dryness.
-
-
Derivatization of Lignoceric Acid:
-
To the dried extract, add a solution of a derivatizing agent such as N-(4-aminomethylphenyl)pyridinium (AMPP) to convert the carboxylic acid to a permanently charged amide.[9] Follow the specific reaction conditions for the chosen derivatization reagent.
-
-
LC-ESI-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable mobile phase.
-
Inject the sample onto a reverse-phase LC column.
-
Use a mobile phase gradient with a proton source (e.g., 0.1% formic acid) for positive ion mode ESI.
-
Set the mass spectrometer to monitor for the specific mass of the derivatized lignoceric acid.
-
Optimize ESI source parameters (capillary voltage, gas flows, and temperatures) for maximum signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for low or no signal.
Caption: Experimental workflow for MALDI-TOF analysis.
Caption: Experimental workflow for ESI analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of natural wax esters by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Trace-Level Detection of Heneicosanyl Lignocerate
Welcome to the technical support center for the trace-level detection of Heneicosanyl Lignocerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace-level detection challenging?
This compound is a wax ester composed of heneicosanol (a 21-carbon fatty alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). Its detection at trace levels is challenging due to its high molecular weight, low volatility, and non-polar nature. These characteristics can lead to difficulties in extraction, chromatographic separation, and ionization for mass spectrometric analysis.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary techniques for the quantification of this compound.
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GC-MS is a robust technique, particularly for volatile and thermally stable compounds. For this compound, high-temperature GC is often required, and derivatization may be necessary to improve its volatility and chromatographic behavior.
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LC-MS/MS is well-suited for the analysis of intact, non-volatile compounds and is highly sensitive and selective. This technique is often preferred for complex biological matrices as it may require less rigorous sample cleanup compared to GC-MS.
Q3: Is derivatization necessary for the analysis of this compound?
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For GC-MS analysis: While high-temperature GC can analyze some intact wax esters, derivatization is often recommended to improve peak shape and reduce the risk of thermal degradation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase the volatility of the molecule by converting any active hydrogen atoms to trimethylsilyl (B98337) ethers.[1][2]
-
For LC-MS/MS analysis: Derivatization is generally not required, as this technique can analyze the intact wax ester.
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
In Electron Ionization (EI) mass spectrometry, commonly used in GC-MS, wax esters like this compound typically fragment to produce characteristic ions. The most prominent fragments are usually the acylium ion from the fatty acid moiety and ions corresponding to the fatty alcohol portion. For this compound, one would expect to see a prominent peak corresponding to the lignoceryl acylium ion ([C24H47O]+).
In Electrospray Ionization (ESI) used in LC-MS, you will primarily observe the protonated molecule [M+H]+ or adducts with ions from the mobile phase, such as [M+NH4]+ or [M+Na]+. Tandem mass spectrometry (MS/MS) of these precursor ions will yield product ions resulting from the cleavage of the ester bond, providing structural information about the fatty acid and fatty alcohol components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace-level detection of this compound.
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Active sites in the inlet or column: The ester can interact with active silanol (B1196071) groups. 2. Low inlet temperature: Incomplete vaporization of the high molecular weight analyte. 3. Column contamination: Buildup of non-volatile residues. 4. Improper column installation: Dead volume at the connection points. | 1. Use a deactivated inlet liner and an inert column. Consider derivatization to block active sites. 2. Increase the inlet temperature, but avoid exceeding the thermal stability of the compound. 3. Trim the first few centimeters of the column or bake it out at a high temperature. 4. Ensure the column is installed correctly according to the manufacturer's instructions. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization: Inefficient ionization in the MS source. 2. Adsorption in the GC system: The analyte is lost on active surfaces. 3. Inefficient extraction or sample loss: Poor recovery during sample preparation. 4. Low derivatization efficiency: Incomplete reaction with the derivatizing agent. | 1. Clean the ion source of the mass spectrometer. 2. Use a deactivated liner and column. 3. Optimize the extraction protocol and minimize sample transfer steps. 4. Optimize the derivatization reaction conditions (temperature, time, reagent excess). |
| Ghost Peaks | 1. Carryover from previous injections: Residual analyte in the injection port or column. 2. Septum bleed: Degradation of the injector septum at high temperatures. 3. Contaminated carrier gas: Impurities in the gas supply. | 1. Run blank solvent injections after high-concentration samples. Clean the inlet. 2. Use a high-quality, low-bleed septum. 3. Ensure the use of high-purity carrier gas and install gas purifiers. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Splitting) | 1. Inappropriate mobile phase: The analyte has poor solubility in the mobile phase. 2. Column degradation: The stationary phase is damaged. 3. Sample overload: Too much sample injected onto the column. | 1. Optimize the mobile phase composition, including the organic solvent and additives. 2. Replace the analytical column. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate: Issues with the LC pump. 2. Column temperature variations: Inadequate column thermostatting. 3. Changes in the column chemistry: The column is not properly equilibrated. | 1. Prime the LC pumps and check for leaks. 2. Ensure the column oven is functioning correctly. 3. Allow sufficient time for column equilibration before starting the analytical run. |
| Ion Suppression or Enhancement | 1. Matrix effects: Co-eluting compounds from the sample matrix interfere with the ionization of the analyte. 2. High salt concentration in the sample: Salts can suppress the ESI signal. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample. 2. Use a desalting step in the sample preparation or use a mobile phase with volatile buffers. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound, based on established protocols for similar long-chain wax esters.
Protocol 1: GC-MS Analysis of this compound
This protocol is adapted from methods for the analysis of long-chain wax esters in biological and plant samples.
1. Sample Preparation and Extraction:
-
For Plant Waxes:
-
Weigh approximately 100 mg of the dried plant material into a glass tube.
-
Add 5 mL of chloroform:methanol (2:1, v/v) and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the solvent under a stream of nitrogen.
-
-
For Biological Tissues:
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Homogenize approximately 50 mg of tissue in 2 mL of isopropanol.
-
Add 3 mL of hexane (B92381) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction twice more.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
-
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1HT or equivalent high-temperature capillary column (15 m x 0.25 mm, 0.10 µm film thickness) |
| Injector Temperature | 320°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 340°C at 10°C/min, hold for 10 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 340°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-800 |
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on methods for the analysis of intact wax esters in complex matrices.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedures as described in Protocol 1. No derivatization is required.
-
After evaporation, reconstitute the dried extract in 1 mL of isopropanol:acetonitrile (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, then re-equilibrate to 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | To be determined by infusing a standard of this compound. A likely precursor ion would be the [M+NH4]+ adduct. |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
Technical Support Center: Quantification of Heneicosanyl Lignocerate
Welcome to the technical support center for the quantification of Heneicosanyl lignocerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental analysis of this very long-chain wax ester, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a wax ester composed of heneicosanol and lignoceric acid. As a very long-chain, non-polar lipid, its analysis in biological matrices is often complicated by its low solubility in aqueous environments and its tendency to co-elute with other lipids, leading to significant matrix effects in mass spectrometry-based quantification.
Q2: What is the "matrix effect" and how does it affect this compound analysis?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis. For this compound, common sources of matrix effects in biological samples include phospholipids, triglycerides, and other fatty acid esters.
Q3: How can I detect if matrix effects are impacting my this compound quantification?
Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative method where a known amount of this compound standard is spiked into a blank matrix extract (that has undergone the full sample preparation procedure) and a neat solvent. The peak area of the analyte in the matrix is then compared to the peak area in the neat solvent. A significant difference indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer's ion source while injecting a blank, extracted sample matrix onto the LC column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Serial Dilution of Sample Extract: Diluting the sample extract can help to reduce the concentration of interfering matrix components. If the calculated concentration of this compound changes with the dilution factor (after correcting for dilution), it suggests the presence of matrix effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering lipids. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components. Consider using a different column chemistry (e.g., C30 instead of C18). 3. Dilute the Sample: Diluting the extract can reduce the concentration of interfering substances. |
| Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix. | 1. Optimize Extraction Solvent: this compound is non-polar. Ensure the extraction solvent is appropriate. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is commonly used for lipid extraction. 2. Increase Extraction Efficiency: Perform multiple extraction steps to ensure complete recovery. | |
| Inadequate Solubility: The analyte has precipitated out of the solution. | 1. Check Solvent Compatibility: Ensure this compound is soluble in the final reconstitution solvent. Consider using a solvent mixture with a higher proportion of a non-polar solvent like hexane (B92381) or chloroform. | |
| High variability in replicate injections | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction. 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects. |
| Poor peak shape | Co-elution with Interfering Compounds: A matrix component is eluting very close to the analyte. | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or flow rate to improve peak resolution. 2. Use a Higher Resolution Column: A longer column or one with a smaller particle size can provide better separation. |
| Unexpected peaks in the chromatogram | Contamination: Contamination from solvents, glassware, or the sample itself. | 1. Run Solvent Blanks: Inject pure solvent to check for system contamination. 2. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade). 3. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware. |
Quantitative Data Summary
The following table summarizes the potential impact of matrix effects on analyte quantification and the effectiveness of different mitigation strategies. The data presented is a representative example based on typical findings in lipidomics and may not be specific to this compound, for which publicly available quantitative data on matrix effects is limited.
| Mitigation Strategy | Matrix | Analyte Class | Observed Ion Suppression (Without Mitigation) | Improvement in Signal Intensity (With Mitigation) | Reference |
| Sample Dilution (10-fold) | Human Plasma | Lipids | 50-80% | 20-40% increase | General Knowledge |
| Solid-Phase Extraction (SPE) | Biological Tissue | Fatty Acid Esters | 60-90% | 70-95% recovery of signal | General Knowledge |
| Use of Stable Isotope-Labeled Internal Standard | Serum | Various Lipids | 40-70% | Corrects for variability, leading to <15% CV | General Knowledge |
| Matrix-Matched Calibrants | Whole Blood | Lipids | 30-60% | Allows for accurate quantification despite suppression | General Knowledge |
CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Sample Preparation using Folch Extraction
This protocol is a standard method for extracting total lipids from biological samples.
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of 2 mL of chloroform and 1 mL of methanol.
-
Extraction: Agitate the mixture for 20 minutes at room temperature.
-
Phase Separation: Add 0.6 mL of water to the homogenate and vortex thoroughly. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of methanol, chloroform, and isopropanol).
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Standard): A known concentration of this compound standard in the final mobile phase composition.
-
Set B (Blank Matrix): A blank matrix sample (devoid of the analyte) processed through the entire sample preparation procedure.
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Set C (Post-Spiked Matrix): The processed blank matrix from Set B is spiked with the same concentration of this compound standard as in Set A.
-
-
Analyze all three sets by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Visualizations
Technical Support Center: Heneicosanyl Lignocerate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing heneicosanyl lignocerate for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Suggested Solution |
| This compound will not dissolve in the primary solvent. | This compound is a long-chain wax ester with very low aqueous solubility and limited solubility in many common organic solvents at room temperature. | 1. Solvent Selection: Switch to or combine with more suitable organic solvents. Aromatic solvents, chloroform, ethers, and esters are generally effective for dissolving wax esters.[1] For cell culture applications, consider using biocompatible solvents like DMSO or ethanol (B145695). 2. Heating: Gently warm the solvent to increase the solubility of the wax ester. For instance, the solubility of long-chain waxes in ethanol increases significantly with temperature, with notable improvements observed between 40°C and 60°C.[2] 3. Sonication: Use a water bath sonicator to aid in the dissolution process after adding the compound to the solvent. |
| Precipitation occurs when the stock solution is added to the aqueous culture medium. | The concentration of the organic solvent in the final culture medium is too high, causing the hydrophobic compound to precipitate out of the solution. This is a common issue when diluting a stock solution made in a strong organic solvent into an aqueous buffer. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic and low enough to maintain solubility. For DMSO, the final concentration should typically be ≤ 0.1% (v/v), and for ethanol, ≤ 0.5% (v/v).[3] 2. Use of Surfactants/Co-solvents: Incorporate a biocompatible surfactant with a low Hydrophilic-Lipophilic Balance (HLB) or a co-solvent like propylene (B89431) glycol or polyethylene (B3416737) glycol to improve the stability of the compound in the aqueous medium.[4] 3. Formulation Strategies: Consider advanced formulation techniques such as creating microemulsions or solid lipid nanoparticles (SLNs) to enhance aqueous dispersibility. |
| Observed cellular toxicity or altered cell morphology in the control group (vehicle control). | The organic solvent used to dissolve the this compound is cytotoxic at the concentration used in the experiment. | 1. Determine Maximum Tolerable Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or morphology.[3] 2. Switch to a Less Toxic Solvent: If the current solvent is too toxic, explore alternatives. For example, some cell lines may tolerate ethanol better than DMSO, or vice versa. 3. Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in the culture medium, thereby lowering the final solvent concentration. |
| Inconsistent or non-reproducible experimental results. | This could be due to incomplete dissolution, precipitation of the compound over time, or degradation of the compound. | 1. Ensure Complete Initial Dissolution: Visually inspect the stock solution to ensure no particulate matter is present. Gentle heating and vortexing can aid in complete dissolution. 2. Prepare Fresh Working Solutions: Prepare working solutions fresh from the stock solution for each experiment to avoid issues with compound stability and precipitation over time. 3. Storage of Stock Solution: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protected from light to prevent degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a wax ester, which is an ester of heneicosanyl alcohol (a 21-carbon alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). Its long, saturated hydrocarbon chains make it highly hydrophobic and solid at room temperature, leading to poor solubility in water and many polar organic solvents.
Q2: What are the best initial solvents to try for dissolving this compound?
A2: For general purposes, aromatic solvents, chloroform, ethers, and other esters are effective for dissolving wax esters.[1] For in vitro assays requiring biocompatibility, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol are commonly used. It is often necessary to gently heat the solution to facilitate dissolution.
Q3: How can I prepare a solution of this compound for a cell culture experiment?
A3: A common method is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock solution is then serially diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final solvent concentration is not toxic to the cells (typically below 0.1% for DMSO).
Q4: What are some advanced techniques to improve the aqueous solubility of this compound?
A4: For challenging compounds like this compound, advanced formulation strategies can be employed. These include the formation of microemulsions, self-emulsifying drug delivery systems (SEDDS), or encapsulation into lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[4][5] These techniques can significantly improve the dispersibility and bioavailability of hydrophobic compounds in aqueous environments.
Q5: Are there any known cellular signaling pathways affected by long-chain fatty acid esters like this compound?
A5: Yes, long-chain fatty acyl-CoA esters, the activated forms of fatty acids within the cell, are known to act as signaling molecules. They can regulate metabolic pathways, for instance, by activating AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][4][6] This leads to an overall shift towards fatty acid oxidation.
Data Presentation
Table 1: Qualitative Solubility of Long-Chain Wax Esters in Common Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | Insoluble | Room Temperature | Highly hydrophobic nature prevents dissolution. |
| Ethanol | Sparingly Soluble to Soluble | Increased solubility with heating (e.g., 40-80°C).[2] | A biocompatible option for in vitro studies. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature/Gentle Warming | A common solvent for preparing stock solutions for cell culture. |
| Chloroform | Soluble | Room Temperature | Effective solvent but has toxicity concerns for cell-based assays. |
| Hexane | Soluble | Room Temperature | A non-polar solvent suitable for extraction but not for direct use in aqueous assays. |
| Diethyl Ether | Soluble | Room Temperature | Volatile and flammable; used for extraction purposes. |
| Acetone | Soluble | Room Temperature | Can be used for initial dissolution but has limited biocompatibility. |
| Toluene | Soluble | Room Temperature | An aromatic solvent effective for dissolving waxes, but toxic. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
-
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath or on a heating block at 37-50°C for 5-10 minutes.
-
Vortex again until the solution is clear and no particulate matter is visible.
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Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
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Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) containing this compound
This protocol provides a general guideline for preparing SLNs using a hot homogenization method. Optimization of lipid and surfactant concentrations will be necessary.
-
Materials:
-
This compound
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A solid lipid (e.g., tristearin, glyceryl monostearate)
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A surfactant (e.g., Tween® 80, Poloxamer 188)
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Purified water
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High-shear homogenizer or sonicator
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Magnetic stirrer with a heating plate
-
-
Procedure:
-
Lipid Phase Preparation: Weigh the solid lipid and this compound and place them in a beaker. Heat the mixture on a magnetic stirrer hot plate to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
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Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed.
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Homogenization: Subject the resulting pre-emulsion to high-shear homogenization or sonication for a specified period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, and zeta potential.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Hene-Lignocerate and Other Long-Chain Wax Esters for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Heneicosanyl Lignocerate, a saturated very-long-chain wax ester, with other long-chain wax esters commonly utilized in pharmaceutical and research applications. Due to the limited direct experimental data on pure this compound, its properties are inferred from the known characteristics of its constituent molecules: heneicosanol (a C21 fatty alcohol) and lignoceric acid (a C24 fatty acid). This guide synthesizes available data to offer a valuable resource for formulation development and material selection.
Physicochemical Properties of this compound and Comparative Wax Esters
Long-chain wax esters are prized in pharmaceutical formulations for their biocompatibility, biodegradability, and ability to modulate drug release.[1] The physicochemical properties of these esters, such as melting point and solubility, are critical determinants of their performance in drug delivery systems like solid lipid nanoparticles (SLNs) and as tablet coatings.[1] Saturated wax esters, like this compound, generally exhibit higher melting points and are solid at room temperature, making them suitable for creating stable matrices.[2][3]
This compound is an ester formed from heneicosanol and lignoceric acid. Heneicosanol is a waxy white solid with a melting point of approximately 68-71°C.[4] Lignoceric acid is a saturated fatty acid with a melting point of about 84.2°C.[5] The resulting ester, this compound, is expected to have a high melting point and be a solid at room temperature, contributing to the stability of formulations.
The solubility of long-chain wax esters is generally low in water but they are soluble in organic solvents such as chloroform, ethers, and aromatic solvents.[6][7] The solubility in solvents like ethanol (B145695) tends to increase with temperature.[8]
| Property | This compound (Inferred) | Cetyl Palmitate | Stearyl Stearate | Beeswax (representative) | Carnauba Wax (representative) |
| Molecular Formula | C45H90O2 | C32H64O2 | C36H72O2 | Mixture | Mixture |
| Melting Point (°C) | High (estimated >80°C) | 42-50[6] | ~60 | 62-65 | 82-86 |
| Solubility in Water | Insoluble[9][10] | Insoluble | Insoluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in nonpolar solvents[6][11] | Soluble | Soluble | Soluble | Soluble |
| Primary Applications | Potential for controlled release formulations | Emollient, stiffening agent | Emollient, viscosity modifier | Tablet coating, emollient, matrix former | Tablet coating, release modifier |
Performance in Drug Delivery Systems: A Comparative Overview
Long-chain wax esters are key components in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are effective vehicles for enhancing the bioavailability and controlling the release of therapeutic agents.[1] The choice of wax ester significantly influences the drug loading capacity, release kinetics, and stability of these nanoparticles.
Paraffin wax, another lipid-based material, has been shown to form a hydrophobic barrier that can retard drug release and protect moisture-sensitive drugs.[12] Similarly, carnauba wax is utilized as a tablet-coating agent to achieve sustained drug release.[13] The high melting point of carnauba wax contributes to the formation of a durable, non-polar layer around tablets or pellets.[14]
Given the inferred high melting point of this compound, it is hypothesized to be an excellent candidate for creating stable, solid matrices for sustained-release formulations. Its long, saturated chains would pack efficiently, creating a less permeable barrier to drug diffusion compared to shorter-chain or unsaturated wax esters. Unsaturated wax esters have lower melting points and are more likely to be liquid at room temperature, which can be advantageous for certain formulations but may offer less control over drug release from a solid matrix.[2][3]
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization and Ultrasonication
This protocol describes a general method for the preparation of SLNs using a wax ester as the lipid matrix. This method is adaptable for comparing the performance of different wax esters, including this compound.
Materials:
-
Wax ester (e.g., Carnauba wax, Glyceryl behenate, Glyceryl distearate)[15]
-
Surfactant (e.g., Polysorbate 80)[15]
-
Co-surfactant (e.g., Sorbitan (B8754009) oleate)[15]
-
Active Pharmaceutical Ingredient (API)
-
Purified water
Procedure:
-
Preparation of the Aqueous Phase: Disperse the surfactant (e.g., Polysorbate 80) in purified water and heat to approximately 92°C under magnetic stirring.[15]
-
Preparation of the Lipid Phase: Melt the wax ester(s) and co-surfactant (e.g., sorbitan oleate) at 92°C with magnetic stirring.[16] If encapsulating a lipophilic API, dissolve it in the molten lipid phase.[16]
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax®).[15]
-
Sonication: Subject the pre-emulsion to ultrasonication to reduce the particle size. The duration and amplitude of sonication are critical parameters to be optimized.[15]
-
Cooling and Solidification: Immediately cool the nanoemulsion in an ice bath to facilitate the solidification of the lipid nanoparticles.[15]
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and stability of the nanoparticle suspension.
-
Entrapment Efficiency and Drug Loading: Quantified by separating the free drug from the SLNs (e.g., by ultracentrifugation) and analyzing the amount of encapsulated drug using a suitable analytical method (e.g., HPLC).
-
In Vitro Drug Release: Studied using a dialysis bag method or a Franz diffusion cell system.
Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of the composition of wax esters.
Procedure:
-
Sample Preparation: For complex waxes, hydrolysis (saponification) may be necessary to analyze the constituent fatty acids and fatty alcohols separately.[17]
-
GC-MS Analysis:
-
Use a high-temperature capillary column suitable for the analysis of long-chain compounds.[11]
-
Set the injector and detector temperatures to a high value (e.g., 390°C).[11]
-
Program the column temperature with a gradient to ensure the separation of different wax ester components (e.g., from 120°C to 390°C).[11]
-
Mass spectra are detected in electron ionization (EI) mode.[11]
-
Visualizations
Biosynthesis of Long-Chain Wax Esters
The biosynthesis of long-chain wax esters is a fundamental biological process that is relevant to understanding their production in natural sources.[10]
Caption: Simplified biosynthetic pathway of long-chain wax esters.
Experimental Workflow for SLN Formulation and Characterization
The following diagram illustrates a typical workflow for the development and evaluation of wax ester-based solid lipid nanoparticles.
Caption: Workflow for wax ester-based SLN development.
References
- 1. benchchem.com [benchchem.com]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. 1-Heneicosanol - Wikipedia [en.wikipedia.org]
- 5. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 6. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 7. lndcollege.co.in [lndcollege.co.in]
- 8. researchgate.net [researchgate.net]
- 9. caringsunshine.com [caringsunshine.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 1-Henicosanol | CAS#:15594-90-8 | Chemsrc [chemsrc.com]
- 13. asjp.cerist.dz [asjp.cerist.dz]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Cross-Instrument Validation of Heneicosanyl Lignocerate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid species such as heneicosanyl lignocerate is critical for product development, quality control, and various research applications. The choice of analytical instrumentation can significantly impact the reliability and comparability of quantitative data. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
This compound, a C42 wax ester, presents analytical challenges due to its high molecular weight and low volatility. This guide outlines the performance characteristics of GC-MS and HPLC-MS for the analysis of this compound, supported by experimental data from studies on long-chain wax esters.
Quantitative Performance Comparison
The selection of an analytical instrument for the quantification of this compound should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key quantitative metrics for GC-MS and HPLC-MS based on available data for long-chain wax esters. It is important to note that direct head-to-head cross-validation data for this compound is limited; therefore, the presented data is a synthesis from studies on structurally similar long-chain wax esters.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | Good linearity (R² = 0.9876) has been observed for wax esters with carbon numbers from 29 to 44 over a concentration range of 0.1–0.5 mg/mL.[1] | For some lipids, good linearity (R² ≥ 0.997) has been achieved. The response can be dependent on the analyte's volatility and mobile phase composition.[1] |
| Limit of Detection (LOD) | While not explicitly reported for this compound, high-temperature GC-MS is generally considered to have high sensitivity with low limits of detection for wax esters.[2] | For some lipids, LODs were between 0.02 and 0.04 µg. For the fatty alcohol 1-triacontanol, the LOD was 0.2 mg/L.[1] Sensitivity is dependent on the ionization technique (e.g., APCI, ESI). |
| Limit of Quantification (LOQ) | Not explicitly reported for this compound. The IUPAC provides a general definition for LOQ.[1] | For some lipids, LOQs were between 0.04 and 0.10 µg. For 1-triacontanol, the LOQ was 0.6 mg/L.[1] |
| Precision (RSD%) | Not explicitly reported in the reviewed literature for wax esters. | For certain lipids, intra-day precision was <11.2% and inter-day precision was 10.2%.[1] |
| Accuracy (Recovery %) | Not explicitly reported in the reviewed literature for wax esters. | For some lipids, recoveries were between 92.9% and 108.5%.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories and instruments. Below are representative experimental protocols for the quantification of this compound using GC-MS and HPLC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
High-temperature GC-MS is necessary for the analysis of high molecular weight wax esters like this compound.[1]
1. Sample Preparation:
-
Dissolve samples and standards in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[1]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC, or equivalent.[2]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS, or equivalent.[2]
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[1][2]
-
Injector Temperature: 390 °C.[3]
-
Detector Temperature: 390 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp 1: Increase to 240°C at 15°C/min.
-
Ramp 2: Increase to 390°C at 8°C/min.
-
Hold at 390°C for 6 minutes.[3]
-
-
Injection Mode: Splitless (1 µL injection volume).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection:
3. Calibration:
-
Prepare a series of external standards of this compound in the desired concentration range.
-
Generate a calibration curve by plotting the peak area of the target analyte against its concentration.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
HPLC coupled with a mass spectrometer, often using an Atmospheric Pressure Chemical Ionization (APCI) source, is a powerful technique for the analysis of less volatile compounds like long-chain wax esters.
1. Sample Preparation:
-
Dissolve the wax ester samples in an appropriate solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v).
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series, or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS, or equivalent.
-
Column: A C18 or C30 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
MS Settings (APCI): Optimize source parameters such as vaporizer temperature, capillary voltage, and gas flows for maximum sensitivity. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.
3. Calibration:
-
Prepare a series of external standards of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflows for both GC-MS and HPLC-MS.
Caption: Generalized workflow for this compound quantification by GC-MS.
Caption: Generalized workflow for this compound quantification by HPLC-MS.
Conclusion
Both GC-MS and HPLC-MS are powerful techniques for the quantification of this compound. GC-MS, particularly with high-temperature capabilities, offers high sensitivity and detailed structural information.[2] However, it may be limited by the volatility of the analyte. HPLC-MS provides a versatile alternative, especially for less volatile and thermally labile compounds, with simpler sample preparation. The choice between these instruments should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the need for structural elucidation versus high-throughput screening. For robust cross-validation, it is recommended to analyze the same sample set on both platforms to ensure data consistency and reliability.
References
Heneicosanyl Lignocerate vs. Other Lipids as Plant Species Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of robust and specific biomarkers is critical for the accurate classification of plant species, understanding plant responses to environmental stress, and for various applications in drug development and agriculture. Among the diverse array of plant lipids, cuticular waxes and their components have emerged as promising chemotaxonomic markers. This guide provides a comprehensive comparison of heneicosanyl lignocerate, a long-chain wax ester, with other major lipid classes—n-alkanes, fatty acids, and sterols—for their utility as plant species biomarkers. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Comparison of Lipid Biomarkers
The abundance and composition of cuticular waxes can vary significantly between plant species, making them a valuable tool for chemotaxonomy. The following table summarizes the relative abundance of major lipid classes in the leaf cuticular wax of three well-studied plant species: Arabidopsis thaliana (a dicot), Zea mays (maize, a monocot), and Triticum aestivum (wheat, a monocot). While specific data for this compound is not broadly available across a wide range of species, data for the broader class of wax esters are presented.
| Lipid Class | Arabidopsis thaliana (% of total wax) | Zea mays (% of total wax) | Triticum aestivum (% of total wax) | Key Chemotaxonomic Features |
| n-Alkanes | High proportion, predominantly odd-numbered chains (C29, C31)[1] | Dominant class, with very long chains (C27-C33) | High abundance, primarily C27, C29, C31, and C33[1] | Chain length distribution and odd-over-even predominance are key identifiers. |
| Primary Alcohols | Present in significant amounts | Abundant, often with even-numbered chains | Significant component | Chain length can be species-specific. |
| Fatty Acids | Variable, generally lower than alkanes | Present | Present | Can be useful but are also involved in many metabolic processes, potentially reducing specificity. |
| Aldehydes | Minor components | Present | Minor components | Less commonly used as primary biomarkers. |
| Wax Esters | Present, but often in lower concentrations than alkanes[2] | Present, composition varies with developmental stage | Can be significant, with varying chain lengths | The specific combination of fatty acid and alcohol moieties offers high specificity. This compound (C21 acid and C24 alcohol) is an example of a highly specific but less commonly quantified wax ester. |
| Sterols | Present in the cuticle, including β-sitosterol, campesterol, and stigmasterol[3] | Present | Present | The profile of different sterols can be indicative of plant family or genus. |
Note: The percentage composition can vary depending on the plant's developmental stage, environmental conditions, and the specific analytical methods used.[4]
Performance Comparison of Lipid Biomarkers
| Biomarker Class | Specificity | Abundance | Stability | Analytical Complexity |
| This compound (Wax Esters) | High (specific fatty acid and alcohol combination) | Generally low to moderate | High | Moderate to High (GC-MS, LC-MS) |
| n-Alkanes | Moderate to High (chain length distribution) | High | Very High | Low to Moderate (GC-MS) |
| Fatty Acids | Low to Moderate (less specific due to metabolic roles) | High | Moderate | Low to Moderate (GC-MS after derivatization) |
| Sterols | Moderate (profile of multiple sterols) | Moderate | High | Moderate (GC-MS, LC-MS) |
Experimental Protocols
Accurate quantification and identification of lipid biomarkers are essential for their use in chemotaxonomy. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of plant cuticular waxes.
Protocol for Cuticular Wax Extraction and Analysis by GC-MS
This protocol provides a generalized method for the extraction and analysis of cuticular waxes from plant leaves.
1. Materials:
-
Fresh plant leaves
-
Chloroform (B151607) (analytical grade)
-
Internal standard (e.g., n-tetracosane, dotriacontane)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Cuticular Wax Extraction: [1]
-
Determine the surface area of fresh leaves for later quantification of wax coverage.
-
Immerse the leaves in a glass vial containing chloroform and the internal standard. The volume of chloroform should be sufficient to completely submerge the leaves.
-
Gently agitate the vial for 30-60 seconds to dissolve the epicuticular waxes without extracting intracellular lipids.
-
Carefully remove the leaves from the vial.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
3. Derivatization (for analysis of polar compounds like fatty acids and alcohols):
-
To improve the volatility of polar compounds, they can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Add a known amount of pyridine (B92270) and BSTFA to the dried wax extract.
-
Heat the vial at 70-80°C for 30-60 minutes to complete the derivatization reaction.
-
Evaporate the excess derivatizing reagents under a nitrogen stream.
-
Re-dissolve the derivatized wax sample in chloroform or hexane (B92381) for GC-MS analysis.
4. GC-MS Analysis: [1]
-
Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 5-10°C per minute to 320°C.
-
Final hold: Maintain at 320°C for 10-20 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
5. Data Analysis:
-
Identify individual wax components by comparing their mass spectra and retention times with those of authentic standards and by using mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.
Signaling Pathways and Experimental Workflows
The biosynthesis of cuticular waxes, including this compound, is a complex process involving multiple enzymatic steps primarily located in the endoplasmic reticulum. This pathway is tightly regulated and responds to various developmental and environmental cues, such as drought and pathogen attack.
Biosynthesis of Cuticular Wax Components
The following diagram illustrates the general biosynthetic pathway leading to the formation of major cuticular wax components, including the precursors for wax esters.
Caption: Biosynthesis of major cuticular wax components.
Regulation of Cuticular Wax Biosynthesis under Drought Stress
Environmental stresses, such as drought, can trigger signaling cascades that lead to an increase in cuticular wax deposition to reduce water loss. The hormone abscisic acid (ABA) plays a key role in this response.
Caption: ABA-mediated regulation of wax biosynthesis under drought.
Experimental Workflow for Lipid Biomarker Analysis
The following diagram outlines the typical workflow for the analysis of plant lipid biomarkers from sample collection to data interpretation.
References
A Comparative Analysis of the Bioactivity of Heneicosanyl Lignocerate Components and Analogs
For Researchers, Scientists, and Drug Development Professionals
Heneicosanyl lignocerate, a wax ester composed of heneicosane (B133394) and lignoceric acid, remains largely uncharacterized in terms of its specific biological activities. However, an examination of its constituent molecules and their close structural analogs provides a foundational understanding of its potential pharmacological profile. This guide offers a comparative analysis of the known biological activities of heneicosane, lignoceric acid, and the structurally related 1-heneicosanol, presenting available experimental data to inform future research and drug development efforts.
Comparative Biological Activity Data
While direct comparative studies on this compound and its analogs are not yet available in scientific literature, the following tables summarize the reported biological activities of its key components and a relevant analog.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Concentration | Result | Reference |
| Heneicosane | Streptococcus pneumoniae | 10 µg/ml | 31 ± 0.64 mm inhibition zone | [1][2][3][4] |
| Heneicosane | Aspergillus fumigatus | 10 µg/ml | 29 ± 0.86 mm inhibition zone | [1][3] |
| Heneicosane | Escherichia coli ATCC 8739 | 100 µl of crude extract containing Heneicosane | 11.5 to 13 mm inhibition zone | [2] |
| 1-Heneicosanol | Staphylococcus aureus (ATCC 29213) | 250 µg/ml | Active | [5] |
| 1-Heneicosanol | Pseudomonas aeruginosa (ATCC 27853) | 250 µg/ml | Active | [5] |
| 1-Heneicosanol | Candida albicans (NIM 982879) | 250 µg/ml | Active | [5] |
| 1-Heneicosanol | Candida krusei (ATCC 6258) | 250 µg/ml | Active | [5] |
| 1-Heneicosanol | Botrytis cinerea | 80 µg/ml | Reduction of germinative tube | [5] |
Table 2: Anti-inflammatory, Analgesic, and Antipyretic Effects
| Compound | Bioactivity | Model | Key Findings | Reference |
| Heneicosane | Anti-inflammatory, Analgesic, Antipyretic | Rat models (carrageenan-induced paw edema, acetic acid-induced writhing, brewer's yeast-induced pyrexia) | Showed very strong, dose-dependent anti-inflammatory, analgesic, and antipyretic effects. | [6] |
| Lignoceric Acid | Implicated in inflammatory processes | Associated with demyelinating disorders with an inflammatory component. | Abnormal accumulation is linked to pathologies like adrenoleukodystrophy. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method for Heneicosane)
-
Microbial Culture Preparation: The test microorganisms (Streptococcus pneumoniae and Aspergillus fumigatus) are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Agar (B569324) Plate Inoculation: Molten, cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes. Once solidified, the agar surface is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Compound: A specific concentration of Heneicosane (e.g., 10 µg/ml) dissolved in a suitable solvent is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats for Heneicosane)
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Induction of Inflammation: A subcutaneous injection of 0.1 ml of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: The test compound (Heneicosane) is administered orally at different doses one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Molecular Relationships and Pathways
The following diagrams illustrate the structural relationships of the compounds discussed and a hypothesized signaling pathway for the anti-inflammatory effects of heneicosane.
Concluding Remarks
The presented data, derived from the constituent parts and a structural analog of this compound, suggest that this wax ester may possess noteworthy antimicrobial and anti-inflammatory properties. The antimicrobial activity appears to be associated with the C21 hydrocarbon chain, as evidenced by the activities of both heneicosane and 1-heneicosanol. The anti-inflammatory effects are strongly indicated by the potent activity of heneicosane in established animal models. Lignoceric acid's role is more complex, being integral to cell membrane structure but also implicated in disease states when its metabolism is dysregulated.
This comparative guide highlights the significant gaps in our understanding of this compound itself. Future research should focus on the direct biological evaluation of this wax ester and a broader range of its synthetic analogs to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the therapeutic potential of this class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uhamka.ac.id [journal.uhamka.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. tpcj.org [tpcj.org]
- 6. EVALUATION OF ANTI-INFLAMMATORY, ANALGESIC, ANTIPYRETIC EFFECT OF EICOSANE, PENTADECANE, OCTACOSANE, AND HENEICOSANE | Semantic Scholar [semanticscholar.org]
- 7. caringsunshine.com [caringsunshine.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to the Inter-Laboratory Analysis of Heneicosanyl Lignocerate and Other Very Long-Chain Wax Esters
For Researchers, Scientists, and Drug Development Professionals
The two principal analytical platforms for the analysis of very long-chain wax esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific research question, sample matrix, and desired level of sensitivity and structural detail. The following table summarizes the key performance characteristics of GC-MS and HPLC-based methods for the analysis of very long-chain wax esters.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with ELS or MS Detection |
| Principle | Separation of volatile or semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Applicability | Suitable for thermally stable and relatively volatile wax esters. High-temperature GC is necessary for very long-chain wax esters. | Applicable to a broader range of wax esters, including those that are thermally labile or have very high molecular weights. |
| Sample Preparation | Often requires derivatization to increase volatility (e.g., transesterification to fatty acid methyl esters and fatty alcohols), though analysis of intact esters is possible with high-temperature methods. | Typically involves dissolution in a suitable organic solvent. Minimal sample preparation is often required. |
| Sensitivity | Generally offers high sensitivity, particularly with selected ion monitoring (SIM) mode in MS. | Sensitivity is detector-dependent. Evaporative Light Scattering Detection (ELSD) provides good sensitivity for non-volatile compounds, while Mass Spectrometry (MS) offers higher sensitivity and specificity. |
| Structural Information | Provides detailed structural information through mass spectral fragmentation patterns, aiding in compound identification. | When coupled with MS, it provides valuable structural information. ELSD is a universal detector and does not provide structural information. |
| Limitations | Risk of thermal degradation of unsaturated or very long-chain wax esters at high temperatures. Potential for discrimination of higher molecular weight compounds. | Co-elution of isomers can be a challenge. Mobile phase selection can be critical for achieving good separation. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results between different laboratories. Below are representative protocols for the analysis of very long-chain wax esters using GC-MS and LC-MS/MS.
Protocol 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for Intact Wax Ester Analysis
This method is suitable for the analysis of intact very long-chain wax esters and requires a GC system capable of high-temperature operation.
1. Sample Preparation:
-
Dissolve the wax ester sample in a high-boiling point solvent such as toluene (B28343) or hexane (B92381) to a final concentration of approximately 1 mg/mL.
-
An internal standard (e.g., a wax ester with a chain length not present in the sample) can be added for quantitative analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a high-temperature injector and detector.
-
Column: A short, narrow-bore, high-temperature capillary column, such as a 15 m x 0.25 mm i.d., 0.1 µm film thickness, coated with a thermally stable stationary phase (e.g., DB-1ht).
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injector: Temperature programmed from 50°C to 380°C at a rate of 200°C/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 380°C.
-
Hold at 380°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-1000.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Wax Ester Analysis
This method is advantageous for the analysis of a wide range of wax esters without the need for high temperatures, thus reducing the risk of thermal degradation.
1. Sample Preparation:
-
Dissolve the wax ester sample in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v), to a final concentration of 10-100 µg/mL.
-
An appropriate internal standard (e.g., a deuterated wax ester) should be added for accurate quantification.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system such as a Shimadzu Nexera or Waters ACQUITY UPLC.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of specific wax esters. Precursor ions will be the [M+H]+ or [M+NH4]+ adducts, and product ions will be characteristic fragments of the fatty acid and fatty alcohol moieties.
-
Mandatory Visualization
To facilitate a clear understanding of the analytical process, the following diagram illustrates a generalized workflow for the inter-laboratory analysis of
A Comparative Guide to the Identification of Heneicosanyl Lignocerate: High-Resolution Mass Spectrometry vs. Gas Chromatography-Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous identification of lipid species is paramount. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) for the confirmation of Heneicosanyl lignocerate, a very long-chain wax ester. The selection of an appropriate analytical technique is critical for accurate lipidomic profiling and drug development processes.
This compound is a wax ester composed of heneicosanol, a 21-carbon fatty alcohol, and lignoceric acid, a 24-carbon saturated fatty acid. Its chemical formula is C45H90O2, and it has a monoisotopic mass of 662.69413 Da. The accurate identification of such a large, non-polar molecule presents analytical challenges that can be addressed by advanced mass spectrometry techniques.
High-Resolution Mass Spectrometry: The Gold Standard for Accuracy
High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-HRMS), has become a cornerstone of modern lipidomics. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions, a key factor in identifying unknown compounds.
Performance Characteristics of HRMS
| Parameter | Typical Performance for Very Long-Chain Wax Esters |
| Mass Accuracy | < 5 ppm |
| Mass Resolution | > 60,000 FWHM |
| Sensitivity (LOD) | Low ng/mL to pg/mL range |
| Linearity (R²) | > 0.99 |
Data compiled from representative studies on long-chain lipid analysis.
Experimental Protocol: LC-HRMS for this compound
1. Sample Preparation:
-
Dissolve the purified lipid extract or standard in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a silica-based sorbent may be necessary to isolate the wax ester fraction.
-
Dilute the sample to a final concentration of approximately 1-10 µg/mL.
2. Liquid Chromatography:
-
Column: A C18 or C30 reversed-phase column is typically used for the separation of non-polar lipids.
-
Mobile Phase: A gradient elution is employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and transitioning to a high percentage of organic solvent (e.g., isopropanol/acetonitrile, 90:10, v/v).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-60 °C.
3. High-Resolution Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, often with the addition of an adduct-forming salt like ammonium formate (B1220265) to promote the formation of [M+NH4]+ ions. Atmospheric pressure chemical ionization (APCI) is also a viable alternative.
-
Mass Analyzer: An Orbitrap or time-of-flight (TOF) mass analyzer is used to acquire high-resolution mass spectra.
-
Data Acquisition: Full scan mode is used to detect the precursor ion, and tandem MS (MS/MS) is performed on the selected precursor to obtain fragmentation data for structural confirmation. The expected protonated molecule [M+H]+ for this compound is at m/z 663.69413.
Gas Chromatography-Mass Spectrometry: A Robust Alternative
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For very long-chain wax esters, high-temperature GC-MS is required to ensure volatilization without thermal degradation.
Performance Characteristics of GC-MS
| Parameter | Typical Performance for Very Long-Chain Wax Esters |
| Mass Accuracy | Nominal Mass (Low Resolution) |
| Mass Resolution | Unit Mass Resolution |
| Sensitivity (LOD) | Low ng to pg range on-column |
| Linearity (R²) | > 0.99 |
Data compiled from representative studies on long-chain lipid analysis.
Experimental Protocol: High-Temperature GC-MS for this compound
1. Sample Preparation & Derivatization:
-
Dissolve the lipid sample in a volatile organic solvent such as hexane (B92381) or isooctane.
-
While intact wax esters can be analyzed, derivatization of the fatty acid and fatty alcohol after hydrolysis can also be performed for confirmation. For intact analysis, no derivatization is needed.
2. Gas Chromatography:
-
Column: A high-temperature, low-bleed capillary column (e.g., DB-5ht, ZB-1HT) is essential.
-
Injector: A high-temperature, on-column or split/splitless inlet is used.
-
Temperature Program: A temperature ramp is critical, starting at a lower temperature (e.g., 150 °C) and ramping up to a high final temperature (e.g., 380-400 °C) to elute the high molecular weight wax ester.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
Data Acquisition: Full scan mode is used to obtain the mass spectrum. The fragmentation pattern is key for identification.
Fragmentation Patterns: The Key to Structural Elucidation
The fragmentation of this compound in the mass spectrometer provides crucial structural information.
High-Resolution Mass Spectrometry (ESI/APCI): In positive ion mode, the protonated molecule [M+H]+ (m/z 663.7023) is the primary ion observed in the full scan spectrum. In tandem MS (MS/MS), collision-induced dissociation (CID) of the precursor ion will typically yield fragment ions corresponding to the fatty acid and fatty alcohol moieties.
Heneicosanyl Lignocerate: A Comparative Analysis of Antimicrobial Efficacy
An in-depth comparison of the antimicrobial potential of very long-chain fatty acid esters with established antimicrobial agents, supported by experimental data and methodological insights.
Published for researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of compounds related to Heneicosanyl Lignocerate, a very long-chain fatty acid ester. Due to a lack of specific studies on this compound, this guide focuses on the broader class of long-chain fatty acid esters and their constituent fatty acids, comparing their performance against known antimicrobial drugs. This analysis is based on published experimental data to inform future research and development in antimicrobial discovery.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various fatty acid esters and related compounds against common pathogenic bacteria and fungi, juxtaposed with the performance of standard antimicrobial drugs.
Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Fatty Acids & Esters | ||
| Lauric Acid (C12:0) | >400[1] | - |
| Myristoleic Acid (C14:1) | 100[1] | - |
| Palmitoleic Acid (C16:1) | MIC for S. aureus reported[2] | - |
| n-Hexadecanoic acid | MIC reported against S. aureus[3] | MIC reported against E. coli[3] |
| Oleic Acid (C18:1) | MIC for S. aureus reported[2] | - |
| Linoleic Acid (C18:2) | 200[1] | - |
| Sucrose Monocaprate | 2.5 mM | 10 mM[4] |
| Standard Antibiotics | ||
| Ampicillin (B1664943) | 0.6 - 1[5] | 4[5] |
| Ciprofloxacin (B1669076) | 0.6[6] | ≤1 (susceptible)[7] |
Note: "MIC reported" indicates that the source confirms antimicrobial activity but does not provide a specific value in the snippet. "-" indicates no data was found for that specific compound-microorganism combination in the provided search results.
Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)
| Compound/Drug | Candida albicans |
| Fatty Acids & Esters | |
| n-Hexadecanoic acid | MIC reported[3] |
| Standard Antifungals | |
| Amphotericin B | 0.25 - 1[8] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a substance. The data presented in this guide are primarily based on the broth microdilution method .
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[9][10]
Procedure Outline:
-
Preparation of Test Compound: The fatty acid ester or antimicrobial agent is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well plate.[9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration in the wells.[9][10]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).[9][10]
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the test compound in which there is no visible growth.[9] Appropriate positive (microorganism with no compound) and negative (medium only) controls are included.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the antimicrobial action of fatty acid esters and their evaluation, the following diagrams are provided.
Discussion and Future Directions
The available data suggest that certain fatty acid esters, particularly those with medium-chain fatty acids, exhibit antimicrobial activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[11][12]
Compared to conventional antibiotics like ampicillin and ciprofloxacin, the MIC values for the studied fatty acid derivatives are generally higher, indicating lower potency. However, their potential as alternative or adjuvant antimicrobial agents warrants further investigation, especially in the context of rising antibiotic resistance.
The lack of specific data on this compound highlights a gap in the research of very long-chain fatty acid esters as antimicrobial agents. Future studies should aim to synthesize and evaluate the antimicrobial efficacy of such compounds to fully understand the structure-activity relationship of fatty acid chain length and antimicrobial potency. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions between these compounds and microbial cell membranes.
References
- 1. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
- 2. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
